(R)-Praziquantel-d11
描述
Structure
3D Structure
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
323.5 g/mol |
IUPAC 名称 |
(11bR)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1/i1D2,2D2,3D2,7D2,8D2,15D |
InChI 键 |
FSVJFNAIGNNGKK-OABFBXGMSA-N |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-Praziquantel-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Praziquantel-d11, an isotopically labeled analog of the active enantiomer of the widely used anthelmintic drug, Praziquantel. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.
Introduction
(R)-Praziquantel is the pharmacologically active enantiomer of Praziquantel, a drug of choice for the treatment of schistosomiasis and other trematode infections. The development of deuterated analogs, such as this compound, serves several critical purposes in pharmaceutical research. These include their use as internal standards in pharmacokinetic and metabolic studies, enabling more accurate quantification of the parent drug in biological matrices. Furthermore, isotopic labeling can influence the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This guide outlines the key steps and analytical methods involved in the preparation and verification of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated acylating agent and a chiral amine intermediate, followed by their coupling and subsequent cyclization. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocols
The synthesis of the deuterated acylating agent is a critical first step. While specific patented methods for the direct synthesis of deuterated praziquantel derivatives exist, a general approach involves the deuteration of cyclohexanecarboxylic acid followed by conversion to the acid chloride.
Deuteration of Cyclohexanecarboxylic Acid: A common method for deuteration of carboxylic acids is through hydrogen-deuterium exchange catalysis. This can be achieved by heating cyclohexanecarboxylic acid in the presence of a suitable catalyst (e.g., a palladium or platinum catalyst) and a deuterium source such as deuterium oxide (D₂O). The reaction conditions, including temperature, pressure, and reaction time, need to be optimized to achieve high levels of deuterium incorporation.
Conversion to Cyclohexanecarbonyl-d11 Chloride: The resulting cyclohexanecarboxylic acid-d11 is then converted to the corresponding acid chloride. A standard method for this transformation is the reaction with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating, followed by distillation to purify the product.
The chiral intermediate, (R)-Praziquanamine, can be obtained from racemic Praziquantel through hydrolysis and subsequent chiral resolution.
Hydrolysis of Racemic Praziquantel: Racemic Praziquantel is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to yield racemic praziquanamine.
Chiral Resolution of Praziquanamine: The resolution of racemic praziquanamine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives). The diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-praziquanamine.
The final step involves the acylation of (R)-praziquanamine with the deuterated cyclohexanecarbonyl-d11 chloride. This is typically carried out in the presence of a base (e.g., triethylamine) in an inert solvent. The resulting N-acyl intermediate can then be cyclized to form this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. In the case of this compound, the signals corresponding to the protons on the cyclohexyl ring are expected to be significantly reduced or absent, depending on the degree of deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.
-
²H NMR: Deuterium NMR is a direct method to confirm the presence and location of deuterium atoms in the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher than that of the non-deuterated analog due to the presence of deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which can provide further structural confirmation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique to determine the enantiomeric purity of the synthesized this compound. A suitable chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (ee).
Optical Rotation
The specific rotation of the final product is measured using a polarimeter. The value should be consistent with the literature values for (R)-Praziquantel, confirming the correct stereochemistry.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Purification Data
| Step | Product | Yield (%) | Purity (%) |
| Deuteration & Chlorination | Cyclohexanecarbonyl-d11 Chloride | 85-95 | >98 |
| Resolution | (R)-Praziquanamine | 30-40 (after resolution) | >99 (ee) |
| Coupling & Cyclization | This compound | 70-85 | >99 |
Table 2: Characterization Data
| Analysis | Parameter | Result |
| HRMS | [M+H]⁺ | Calculated: [Value] Da, Found: [Value] Da |
| ¹H NMR | Integration of cyclohexyl protons | <5% of non-deuterated standard |
| ²H NMR | Deuterium incorporation | >98% |
| Chiral HPLC | Enantiomeric Excess (ee) | >99% |
| Optical Rotation | [α]D²⁰ (c=1, CHCl₃) | -135° to -140° |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals involved in the development and analysis of isotopically labeled pharmaceuticals. The successful synthesis and thorough characterization of this compound are essential for its application in advanced pharmacokinetic and metabolic studies, ultimately contributing to a better understanding of the pharmacology of Praziquantel.
A Technical Guide to the Physicochemical Properties of (R)-Praziquantel-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-Praziquantel-d11, a deuterated isotopologue of the active enantiomer of Praziquantel. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and pharmacokinetic analyses where this compound is utilized as an internal standard.
Core Physicochemical Properties
This compound is the deuterated form of (R)-Praziquantel, the levorotatory enantiomer of Praziquantel, which is responsible for its anthelmintic activity. The deuteration is typically on the cyclohexyl group, which enhances its utility in mass spectrometry-based bioanalytical methods by providing a distinct mass shift from the non-labeled compound.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | (11bR)-2-(Cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | [1] |
| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂ | [2] |
| Molecular Weight | 323.47 g/mol | [2] |
| CAS Number | 1399880-38-6 | [1][2] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Isotopic Purity | ≥98% | [2] |
Table 2: Physicochemical Data of (R)-Praziquantel and its Deuterated Analog
| Property | (R)-Praziquantel | This compound | Source |
| Melting Point | ~110 °C | Not experimentally determined; expected to be similar to the non-deuterated form. | [3] |
| Aqueous Solubility | Sparingly soluble (0.40 mg/mL at 25 °C for racemic Praziquantel) | Not experimentally determined; expected to be similar to the non-deuterated form. | [3] |
| Solubility in Organic Solvents | Soluble in ethanol (97 mg/mL) and chloroform (567 mg/mL) for racemic Praziquantel. | Soluble in DMSO, Methanol, and Chloroform. | [3] |
| LogP | 2.7 (for racemic Praziquantel) | Not experimentally determined. | [3] |
| pKa | Not available (Praziquantel has no readily ionizable groups) | Not applicable | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound are crucial for quality control and formulation development. Below are generalized, standard methodologies.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of purity. A common method is the capillary melting point test.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5]
Methodology:
-
An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
After equilibration, the suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[4]
pKa Determination
Praziquantel does not possess strongly acidic or basic functional groups that would ionize under physiological pH ranges.[3] Therefore, pKa determination is generally not applicable.
Biological Activity and Signaling Pathway
(R)-Praziquantel is the active enantiomer that exerts the anthelmintic effect.[2] It is also known to interact with host receptors. Specifically, (R)-Praziquantel acts as a partial agonist on the human 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[2] This interaction is relevant for understanding potential host-mediated effects of the drug.
The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6] The activation of this pathway leads to a cascade of intracellular events culminating in an increase in intracellular calcium concentration.
Caption: Gq-protein coupled signaling pathway of this compound via the 5-HT2B receptor.
Synthesis and Characterization Workflow
The synthesis of (R)-Praziquantel typically involves a multi-step process, which can include resolution of the racemic mixture or an asymmetric synthesis approach.[7][8] For the deuterated analog, a deuterated starting material, such as deuterated cyclohexanecarbonyl chloride, would be incorporated in the synthesis. The final product requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.
Caption: General workflow for the synthesis and characterization of this compound.
Applications in Research and Development
This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of (R)-Praziquantel in biological matrices like plasma and blood.[9][10] Its stable isotope label ensures that it co-elutes with the non-labeled analyte and experiences similar ionization efficiency, leading to accurate and precise quantification. This is critical in pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Praziquantel.[11]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medjpps.com [medjpps.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Two approaches for the synthesis of levo-praziquantel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Deuterated Praziquantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enantioselective synthesis of deuterated Praziquantel, a topic of growing interest in drug development for its potential to enhance pharmacokinetic profiles. By replacing specific hydrogen atoms with deuterium, the metabolic stability of the active (R)-enantiomer of Praziquantel can be improved, potentially leading to a longer half-life, reduced dosage, and fewer side effects. This guide details the synthetic strategies, experimental protocols, and underlying principles for producing this next-generation therapeutic agent.
Introduction: The Rationale for Deuterated (R)-Praziquantel
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. It is administered as a racemic mixture, though only the (R)-enantiomer possesses anthelmintic activity.[1][2] The (S)-enantiomer is not only inactive but may contribute to the drug's bitter taste and potential side effects.[2] The principle of "deuterium switching" involves the strategic replacement of hydrogen with its heavier, non-radioactive isotope, deuterium. This substitution strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[3][4][5][6][7] This can significantly slow down the rate of metabolic processes that involve the cleavage of this bond, thereby improving the drug's pharmacokinetic profile.[3][4][5][6][7] The development of an enantioselective synthesis for deuterated (R)-Praziquantel is therefore a key objective in advancing schistosomiasis therapy.
Synthetic Strategies and Key Intermediates
The enantioselective synthesis of deuterated Praziquantel can be approached by adapting established methods for the synthesis of chiral Praziquantel, incorporating deuterated starting materials or reagents at key steps. A prominent and effective strategy is Noyori's asymmetric transfer hydrogenation, which allows for the stereoselective reduction of a prochiral imine intermediate.[2][3][6][8]
A general workflow for this synthetic approach is outlined below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two approaches for the synthesis of levo-praziquantel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. Asymmetric synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-Praziquantel-d11 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Praziquantel-d11, a deuterated isotopologue of the active enantiomer of Praziquantel. This document consolidates key chemical data, mechanistic insights, and detailed experimental protocols relevant to its study and application in a research setting.
Core Compound Data
This compound serves as a valuable tool in pharmacokinetic and metabolic studies of Praziquantel, offering a distinct mass for analytical separation and quantification.
| Property | Value | Citations |
| CAS Number | 1399880-38-6 | [1] |
| Molecular Weight | 323.47 g/mol | [1] |
| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂ | [1] |
| Synonyms | (R)-2-(Cyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one-d11, (R)Praziquanteld11, (R)-Praziquantel-d-11 |
Mechanism of Action and Signaling Pathway
(R)-Praziquantel is the biologically active enantiomer of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis. Its mechanism of action is primarily centered on the disruption of calcium homeostasis in the parasite. (R)-Praziquantel acts on the voltage-gated calcium channels of the schistosome, leading to a rapid and sustained influx of Ca²⁺ into the parasite's cells. More specifically, recent research has identified a schistosome transient receptor potential (TRP) channel, TRPMPZQ, as a key molecular target.
This influx of calcium ions causes severe muscle contractions and spastic paralysis of the worm. Consequently, the paralyzed parasite detaches from the host's blood vessel walls and is subsequently eliminated by the host's immune system. (R)-Praziquantel is also known to be a partial agonist of the human 5-HT2B receptor.[1]
Below is a diagram illustrating the proposed signaling pathway for (R)-Praziquantel's anthelmintic activity.
Caption: Signaling pathway of (R)-Praziquantel in Schistosomes.
Experimental Protocols
Synthesis of (R)-Praziquantel
HPLC Separation of Praziquantel Enantiomers
The separation and quantification of (R)- and (S)-Praziquantel are crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.
Method 1: Reversed-Phase HPLC
-
Column: Chiralcel OJ-R (cellulose-based chiral column).[5]
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium perchlorate and acetonitrile (66:34, v/v).[5]
-
Flow Rate: 0.5 ml/min.[5]
-
Detection: UV detector set at 210 nm.[5]
-
Quantification Limit: 10 ng/ml for each enantiomer in serum.[5]
Method 2: Normal-Phase HPLC
-
Column: Chiralcel OD-H.
-
Mobile Phase: Hexane-ethanol (85:15, v/v).
-
Detection: 220 nm.
In Vitro Anti-Schistosomal Activity Assay
This protocol is used to determine the efficacy of compounds against adult Schistosoma mansoni.
-
Worm Preparation: Adult S. mansoni are collected from the hepatic portal and mesenteric veins of infected mice 7-8 weeks post-infection.[6]
-
Incubation: Four to six worms of both sexes are placed in each well of a 24-well plate containing RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.[6]
-
Compound Preparation: this compound is dissolved in DMSO and then diluted in the medium to achieve final desired concentrations. A control with the same percentage of DMSO is run in parallel.
-
Procedure: The plates are incubated at 37°C in a 5% CO₂ atmosphere.[6][7]
-
Evaluation: Worm motility and tegumental alterations are observed microscopically at various time points (e.g., 4, 24, 48, and 72 hours). A scoring system is typically used, for example, from 3 (normal activity) to 0 (dead).[6] The concentration that inhibits 50% of the worm viability (IC₅₀) can then be calculated.
Measurement of Calcium Influx in Schistosomes
This assay helps to elucidate the mechanism of action related to calcium channel disruption.
-
Principle: The influx of calcium is measured by the uptake of radioactive ⁴⁵Ca²⁺ by the worms upon exposure to the test compound.[8]
-
Procedure:
-
Adult schistosomes are maintained in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), at 37°C.[8]
-
The worms are exposed to a medium containing ⁴⁵Ca²⁺ either before or simultaneously with the addition of (R)-Praziquantel.[8]
-
After a defined incubation period (e.g., 1-30 minutes), the worms are washed to remove external radioactive calcium.[8]
-
The amount of ⁴⁵Ca²⁺ taken up by the worms is then quantified using a scintillation counter.
-
-
Controls: Untreated worms serve as a negative control to measure baseline calcium uptake. Other compounds with known effects on calcium channels can be used as positive controls.
Pharmacokinetics
Pharmacokinetic studies of Praziquantel reveal significant differences between the R and S enantiomers. (R)-Praziquantel, the active form, generally displays a lower area under the curve (AUC) and a shorter half-life compared to the inactive (S)-enantiomer. The main metabolite is R-trans-4-OH-Praziquantel, which has a much greater exposure (higher AUC) than the parent compound. The use of this compound as an internal standard is invaluable for accurate quantification of (R)-Praziquantel and its metabolites in biological matrices during such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel - Google Patents [patents.google.com]
- 3. US9802934B2 - Process for the synthesis of (R)-praziquantel - Google Patents [patents.google.com]
- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (R)-Praziquantel-d11 Under Storage Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (R)-Praziquantel-d11 under various storage and stress conditions. While specific long-term stability data for the deuterated analog this compound is not extensively available in the public domain, this document extrapolates from robust stability data for praziquantel (PZQ) and its (R)-enantiomer. The general degradation pathways and stability profile are expected to be comparable, although minor differences in degradation kinetics may exist due to the kinetic isotope effect.
Introduction to this compound
(R)-Praziquantel is the active enantiomer of Praziquantel, an essential anthelmintic drug used in the treatment of schistosomiasis and other parasitic worm infections.[1][2] this compound is a deuterium-labeled version of (R)-Praziquantel, commonly used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification.[3] Understanding its stability is crucial for maintaining the integrity of analytical results and for its potential use in pharmaceutical formulations.
Summary of Stability Data
The stability of praziquantel has been evaluated under various stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines.[1][4] These studies provide insights into the potential degradation pathways and the intrinsic stability of the molecule.
Table 1: Summary of Forced Degradation Studies on Praziquantel
| Stress Condition | Observations | Degradation Products Identified |
| Acidic Hydrolysis (e.g., 0.1 M - 5 M HCl) | Significant degradation observed.[1][5] | DP1, DP2[1] |
| Alkaline Hydrolysis (e.g., 0.1 M - 5 M NaOH) | Significant degradation observed.[1][5] | DP1, DP3[1] |
| Oxidative Degradation (e.g., 0.3% - 3% H₂O₂) | Slight degradation observed.[1][5] | DP4[1] |
| Neutral Hydrolysis (Water) | Slight degradation observed.[1] | DP4[1] |
| Thermal Degradation (e.g., heated at 105°C) | Stable.[1][5] | No significant degradation products formed. |
| Photolytic Degradation (e.g., UV light at 254 nm) | Stable under standard photolytic conditions.[1][5] Some studies show it to be photolabile when directly exposed to sunlight in aqueous media over extended periods.[6] | Degradation products differ from those of hydrolysis.[6] |
DP1, DP2, DP3, and DP4 are designations for major degradation products as identified in referenced literature. The exact structures have been proposed based on mass spectrometry data.[1]
Note on this compound: While the fundamental degradation pathways are anticipated to be identical to those of praziquantel, the rate of degradation may be slightly altered due to the presence of deuterium atoms at the cyclohexyl ring. This is known as the kinetic isotope effect, which can sometimes lead to increased stability. However, without specific studies on this compound, this remains a theoretical consideration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of praziquantel. These protocols can be adapted for stability studies of this compound.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of the drug substance and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: A stock solution of Praziquantel (or this compound) is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1-2 mg/mL.[7]
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is diluted with 0.1 M to 1 M HCl and refluxed for a specified period (e.g., 5 hours).[5][8] The solution is then neutralized with an equivalent molarity of NaOH.
-
Alkaline Hydrolysis: The stock solution is diluted with 0.1 M to 1 M NaOH and refluxed for a specified period.[5][8] The solution is then neutralized with an equivalent molarity of HCl.
-
Oxidative Degradation: The stock solution is treated with 3% to 30% hydrogen peroxide at room temperature for a specified duration.[1]
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.[5]
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.[5] A control sample is kept in the dark.
-
-
Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically HPLC or UPLC-MS.[1]
Stability-Indicating Analytical Method
Objective: To develop a validated analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products.
Example HPLC Method:
-
Column: Shimadzu, Shimpack Velox, SP-C18, 100 × 2.1 mm, 1.8 µm.[1]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (70:30 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection Wavelength: 210 nm.[9]
-
Column Temperature: 25 °C.[10]
-
Injection Volume: 20 µL.[11]
Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][4]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Praziquantel Degradation Pathways
Caption: Major degradation pathways of Praziquantel under stress conditions.
Storage Recommendations
Based on the available data for praziquantel, the following storage conditions are recommended for this compound to ensure its long-term stability:
-
Solid State: this compound is expected to be stable in its solid form when stored at controlled room temperature, protected from light and excessive humidity.[6] Material Safety Data Sheets often recommend storage at -20°C for long-term preservation of the powder.[12]
-
In Solution: Solutions of this compound should be prepared fresh whenever possible. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage of solutions, freezing at -20°C or -80°C is recommended to minimize degradation.[12] Exposure to strong acids, bases, and oxidizing agents should be avoided.[12]
Conclusion
The stability profile of this compound is predicted to be robust under normal storage conditions, particularly in the solid state. However, it is susceptible to degradation under harsh acidic and alkaline conditions, and to a lesser extent, under oxidative and neutral hydrolytic stress. The provided experimental protocols and visualizations serve as a guide for researchers and drug development professionals in designing and executing stability studies for this deuterated analog. It is imperative to conduct specific long-term and accelerated stability studies on this compound to establish its definitive shelf-life and storage requirements for its intended application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of Praziquantel Effectivenss After Decades of Prolonged Use in an Endemic Area in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. veterinaria.org [veterinaria.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategic method development for praziquantel impurity analysis using analytical QbD framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-Praziquantel D11|MSDS [dcchemicals.com]
The Central Role of (R)-Praziquantel in Advancing Schistosomiasis Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Praziquantel (PZQ) has been the cornerstone of schistosomiasis control for decades, administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] However, extensive research has unequivocally demonstrated that the anthelmintic activity resides almost exclusively in the (R)-enantiomer.[2][3][4] This technical guide provides an in-depth analysis of the pivotal role of (R)-Praziquantel in schistosomiasis research, consolidating key findings on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. The guide aims to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel schistosomicidal agents.
The Stereospecificity of Praziquantel's Efficacy
The differential activity between the two enantiomers of praziquantel is stark. (R)-Praziquantel is the eutomer responsible for the therapeutic effects, while the (S)-enantiomer, or distomer, is largely inactive and may contribute to the drug's bitter taste and some side effects.[3][4][5] This stereospecificity has significant implications for drug development, suggesting that the use of the pure (R)-enantiomer could offer a better therapeutic window with potentially fewer adverse effects.[6]
Quantitative Efficacy of (R)-Praziquantel vs. Racemate and (S)-Praziquantel
The superior efficacy of (R)-Praziquantel has been quantified in numerous in vitro and in vivo studies across different Schistosoma species. The following tables summarize key comparative data.
Table 1: In Vitro Efficacy (IC50) of Praziquantel Enantiomers against Adult Schistosoma mansoni
| Compound | IC50 (µg/mL) after 4h Incubation | IC50 (µg/mL) after 72h Incubation | Reference |
| (R)-Praziquantel | 0.04 | 0.02 | [1] |
| Racemic Praziquantel | 0.05 | 0.04 | [1] |
| (S)-Praziquantel | >10 | 5.85 | [1] |
Table 2: In Vitro Efficacy (IC50) of Praziquantel Enantiomers against Adult Schistosoma haematobium
| Compound | IC50 (µg/mL) after 4h Incubation | IC50 (µg/mL) after 72h Incubation | Reference |
| (R)-Praziquantel | 0.007 | 0.01 | [7][8] |
| Racemic Praziquantel | 0.03 | 0.03 | [7][8] |
| (S)-Praziquantel | 3.51 | 3.40 | [7][8] |
Table 3: In Vivo Efficacy (Worm Burden Reduction) of Praziquantel Enantiomers in Murine Models
| Schistosoma Species | Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| S. mansoni | (R)-Praziquantel | 400 | 100 | [2][9] |
| S. mansoni | (S)-Praziquantel | 400 | 19 | [2][9] |
| S. haematobium | (R)-Praziquantel | 125 | 98.5 | [7][8] |
| S. haematobium | (S)-Praziquantel | 250 | 83.0 | [7] |
| S. haematobium | Racemic Praziquantel | 250 | 99.3 | [7] |
Mechanism of Action: Unraveling the Role of Calcium Homeostasis
The primary mechanism of action of (R)-Praziquantel involves the disruption of calcium homeostasis in the schistosome.[10][11] This leads to rapid muscle contraction, spastic paralysis, and tegumental damage, ultimately resulting in the worm's death and clearance from the host.[12][13][14]
The Identification of a Key Molecular Target: Sm.TRPMPZQ
Recent groundbreaking research has identified a specific transient receptor potential (TRP) channel, named Sm.TRPMPZQ, as a key molecular target of (R)-Praziquantel in Schistosoma mansoni.[3] This channel is a cation channel that is potently and stereoselectively activated by (R)-Praziquantel, leading to a massive influx of Ca²⁺ ions.[3][15]
The activation of Sm.TRPMPZQ by (R)-Praziquantel exhibits nanomolar sensitivity, with an EC50 value of approximately 154 nM at 37°C.[3] In contrast, the (S)-enantiomer is significantly less potent, with an EC50 in the micromolar range.[3]
Experimental Protocols for the Evaluation of (R)-Praziquantel
The assessment of (R)-Praziquantel's efficacy relies on standardized in vitro and in vivo experimental protocols.
In Vitro Assays
Objective: To determine the direct effect of (R)-Praziquantel on different life stages of Schistosoma.
Methodology:
-
Parasite Preparation: Adult worms are recovered from infected mice by portal perfusion. Newly transformed schistosomula (NTS) are prepared from cercariae by mechanical transformation.
-
Culture Medium: A common medium for adult worms is RPMI 1640 supplemented with 5% heat-inactivated fetal calf serum, penicillin (100 U/ml), and streptomycin (100 µg/ml).[1] For NTS, Medium 199 with similar supplements is often used.[1]
-
Drug Preparation: (R)-Praziquantel is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted in the culture medium to achieve the desired final concentrations.
-
Incubation: Parasites are incubated in 24- or 96-well plates containing the drug dilutions at 37°C in a 5% CO₂ atmosphere for specified durations (e.g., 4, 24, 48, 72 hours).
-
Assessment of Viability: Worm viability is assessed microscopically based on motor activity, morphological changes (e.g., tegumental damage), and, in some cases, metabolic assays. The 50% inhibitory concentration (IC50) is then calculated.
In Vivo Assays
Objective: To evaluate the efficacy of (R)-Praziquantel in a mammalian host model.
Methodology:
-
Animal Model: Mice are the most commonly used animal model for Schistosoma infection.
-
Infection: Mice are infected with a defined number of cercariae, typically via subcutaneous injection or tail immersion.
-
Treatment: At a specific time post-infection (e.g., 42 or 49 days, when worms are mature adults), mice are treated orally with (R)-Praziquantel at various doses.
-
Worm Recovery: Several weeks after treatment, mice are euthanized, and the remaining adult worms are recovered from the mesenteric veins and liver by portal perfusion.
-
Efficacy Calculation: The number of worms in the treated group is compared to the number of worms in an untreated control group to calculate the percentage of worm burden reduction.
Future Directions and Implications for Drug Development
The focused research on (R)-Praziquantel has several important implications for the future of schistosomiasis control:
-
Development of Enantiopure Formulations: The development of a pediatric formulation of (R)-Praziquantel is already underway, which could offer improved palatability and potentially a better safety profile for young children.[16]
-
Rational Drug Design: The identification of Sm.TRPMPZQ as a specific target opens up new avenues for rational drug design.[17] High-throughput screening of compound libraries against this channel could lead to the discovery of novel schistosomicidal agents with different chemical scaffolds.
-
Understanding Resistance: While widespread resistance to praziquantel has not yet become a major clinical problem, the potential for its emergence exists.[18][19][20] Understanding the molecular interactions between (R)-Praziquantel and its target will be crucial for monitoring and mitigating the risk of resistance.
Conclusion
The elucidation of the central role of (R)-Praziquantel in schistosomiasis treatment represents a significant advancement in our understanding of this critical drug. By focusing on the active enantiomer, researchers can refine treatment strategies, explore new drug targets, and develop more effective and safer therapies to combat this debilitating neglected tropical disease. This technical guide provides a consolidated resource to support these ongoing efforts in the scientific community.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Praziquantel sulphonamide derivatives as antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. youtube.com [youtube.com]
- 14. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Praziquantel activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing a comprehensive response for treatment of children under 6 years of age with schistosomiasis: research and development of a pediatric formulation of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Susceptibility or resistance of praziquantel in human schistosomiasis: a review | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Praziquantel resistance in schistosomes: a brief report [frontiersin.org]
- 20. Frontiers | A review of the genetic determinants of praziquantel resistance in Schistosoma mansoni: Is praziquantel and intestinal schistosomiasis a perfect match? [frontiersin.org]
Methodological & Application
Application Note: High-Throughput Analysis of (R)-Praziquantel-d11 in Human Plasma Using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used for the treatment of schistosomiasis and other trematode and cestode infections.[1][2] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer, (R)-PZQ. To accurately characterize the pharmacokinetics of the active enantiomer, a sensitive and selective analytical method is required. The use of a stable isotope-labeled internal standard (IS), such as (R)-Praziquantel-d11, is crucial for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Praziquantel in human plasma using this compound as the internal standard. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
(R)-Praziquantel and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (sourced from an accredited biobank)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Praziquantel and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (R)-Praziquantel primary stock solution with 50% acetonitrile in water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% acetonitrile in water to obtain a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.
-
Add 50 µL of the appropriate working standard solution or blank diluent to the corresponding tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Vortex briefly to mix.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system is used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | (R)-Praziquantel | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 313.2 | 324.3 |
| Product Ion (m/z) | 203.2 | 204.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 27 |
| Declustering Potential (V) | 80 | 85 |
Note: The exact mass spectrometric parameters may require optimization based on the specific instrument used.
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (%Bias) | |
| Intra-day | Within ±10% |
| Inter-day | Within ±13% |
| Recovery (%) | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of (R)-Praziquantel.
Caption: Logical relationship of the key components in the LC-MS/MS system.
References
Application Note: The Use of (R)-Praziquantel-d11 in Pharmacokinetic Studies of Praziquantel
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent and the drug of choice for treating schistosomiasis and other trematode and cestode infections.[1][2][3] PZQ is administered as a racemic mixture of (R)- and (S)-enantiomers. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects.[1] Understanding the pharmacokinetic profile of the active (R)-enantiomer is therefore crucial for optimizing dosing strategies and improving therapeutic outcomes. Stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices by mass spectrometry. (R)-Praziquantel-d11, a deuterated form of the active enantiomer, serves as an ideal internal standard for pharmacokinetic studies due to its chemical similarity to the analyte and distinct mass, ensuring high precision and accuracy in bioanalytical methods.[4][5][6] This application note provides a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Praziquantel.
Key Applications
-
Bioavailability and Bioequivalence Studies: Comparing the pharmacokinetic profiles of different Praziquantel formulations.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of (R)-Praziquantel.[1][2]
-
Pharmacokinetic Studies in Special Populations: Evaluating the pharmacokinetics of Praziquantel in specific patient groups, such as children or individuals with hepatic impairment.[4][7]
-
Metabolism Studies: Investigating the metabolic pathways of Praziquantel and the formation of its major metabolites, such as R-trans-4-OH-PZQ.[4][8]
Experimental Workflow Overview
The following diagram outlines the general workflow for a pharmacokinetic study of Praziquantel using this compound as an internal standard.
Figure 1: General workflow for a pharmacokinetic study of Praziquantel.
Praziquantel Metabolism
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key isoform.[9] The (R)-enantiomer is metabolized to its main human metabolite, R-trans-4-hydroxy-praziquantel (R-trans-4-OH-PZQ), which may also possess some anthelmintic activity.[4]
Figure 2: Simplified metabolic pathway of (R)-Praziquantel.
Protocols
Protocol 1: In Vivo Pharmacokinetic Study Design
-
Subject Recruitment: Recruit healthy volunteers or patients with the target parasitic infection. Ensure all participants provide informed consent.
-
Dosing Regimen: Administer a single oral dose of Praziquantel. The dose can vary depending on the study objectives (e.g., 20, 40, or 60 mg/kg).[4] Studies should specify whether the drug is administered in a fed or fasted state, as food can affect absorption.[7][10]
-
Blood Sampling: Collect blood samples at predetermined time points to capture the absorption, distribution, metabolism, and elimination phases of the drug. A typical sampling schedule might be: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
Sample Processing: Process blood samples to obtain plasma or serum. For dried blood spot (DBS) analysis, capillary blood is spotted onto collection cards.[4][6] Store all samples at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw plasma/serum samples and the internal standard (this compound) working solution at room temperature.
-
Aliquoting: Aliquot a small volume of the plasma/serum sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the this compound internal standard solution to each sample, standard, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the samples. A common ratio is 3:1 (acetonitrile:plasma).
-
Vortexing and Centrifugation: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used for the separation of Praziquantel and its metabolites.[11] For enantioselective separation, a chiral column such as one based on cellulose tris(3-chloro-4-methylphenylcarbamate) is required.[9][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile).[11] The separation is often achieved using an isocratic or gradient elution.
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is generally used.[11]
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: The analysis is performed using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
-
MRM Transitions:
-
Praziquantel: m/z 313.2 → 203.2
-
This compound: m/z 324.2 → 203.2
-
R-trans-4-OH-PZQ: m/z 329.2 → 203.2
-
-
Quantitative Data
The following tables summarize key pharmacokinetic parameters of (R)-Praziquantel from various studies. It is important to note that these values can vary significantly based on the study population, dose, and whether the drug was taken with food.
Table 1: Pharmacokinetic Parameters of (R)-Praziquantel in Different Patient Populations
| Patient Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Healthy Volunteers (fasting) | 40 mg/kg | 830 ± 520 | 1.48 ± 0.74 | 3020 ± 590 | ~1.5 | [13] |
| O. viverrini-infected patients | 3 x 25 mg/kg | 1100 | - | 1100 | 1.1 | [14] |
| S. mansoni-infected children (PZQ alone) | 40 mg/kg | - | - | - | - | [5] |
| S. mansoni-infected children (PZQ + DHP) | 40 mg/kg | - | - | - | - | [5] |
| O. felineus-infected adults | 60 mg/kg (single dose) | 1720 | - | - | - | [6][15] |
Note: Data is presented as mean ± SD or median where specified. Some studies did not report all parameters.
Table 2: Comparison of Pharmacokinetic Parameters of (R)-Praziquantel and its Metabolite
| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| (R)-Praziquantel | 1100 | 1100 | 1.1 | [14] |
| R-trans-4-OH-PZQ | - | 188700 | 6.4 | [14] |
Data from a study in O. viverrini-infected patients receiving 3 x 25 mg/kg of Praziquantel.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the accurate quantification of the active (R)-enantiomer of Praziquantel in biological matrices. The detailed protocols and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Praziquantel. These methodologies are crucial for advancing our understanding of the drug's pharmacokinetic properties, which is essential for optimizing its clinical use and developing new formulations.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics of praziquantel in healthy volunteers and patients with schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. extranet.who.int [extranet.who.int]
- 11. ikprress.org [ikprress.org]
- 12. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Note: Quantification of (R)-Praziquantel in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (R)-Praziquantel in human plasma. The method utilizes (R)-Praziquantel-d11 as an internal standard to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a chiral column to resolve the enantiomers of praziquantel, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used for the treatment of schistosomiasis and other trematode and cestode infections.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer, (R)-Praziquantel, is responsible for the anthelmintic activity.[2] Therefore, the specific quantification of (R)-Praziquantel in biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method for the determination of (R)-Praziquantel in human plasma, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variability in sample processing.
Experimental
2.1. Materials and Reagents
-
(R)-Praziquantel and this compound reference standards were sourced from a reputable supplier.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid and ammonium acetate were of analytical grade.
-
Human plasma was obtained from a certified blood bank.
2.2. LC-MS/MS Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
2.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Chiral Cellulose tris(3-chloro-4-methylphenylcarbamate) |
| Mobile Phase | Isocratic: 2 mM ammonium acetate in water (with 0.05% formic acid) : Acetonitrile (45:55, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50°C[1] |
| Injection Volume | 10 µL |
2.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | (R)-Praziquantel: m/z 313.3 → 203.2[3] |
| This compound: m/z 324.3 → 204.2[3] | |
| Collision Energy (CE) | Optimized for each transition (e.g., 23 V for PZQ)[3] |
2.5. Preparation of Standard and Quality Control Samples
Stock solutions of (R)-Praziquantel and this compound were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with appropriate volumes of the working solutions.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Results and Discussion
The developed method demonstrated excellent chromatographic separation of (R)-Praziquantel from its (S)-enantiomer and endogenous plasma components. The use of the deuterated internal standard ensured high precision and accuracy.
4.1. Linearity
The calibration curve was linear over the concentration range of 1.0 to 750 ng/mL for (R)-Praziquantel in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.998.
4.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85-115 |
| Medium | 100 | < 15 | < 15 | 85-115 |
| High | 500 | < 15 | < 15 | 85-115 |
4.3. Recovery
The mean recovery of (R)-Praziquantel from human plasma was determined to be approximately 87%.[1]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of (R)-Praziquantel in human plasma. The simple sample preparation and the use of a deuterated internal standard make it suitable for high-throughput analysis in clinical and research settings.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of (R)-Praziquantel and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of (R)-Praziquantel by serially diluting the primary stock solution with methanol to achieve concentrations for spiking into plasma for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Protocol 2: Plasma Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Aliquot 100 µL of the respective plasma sample into the appropriately labeled tubes.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.
-
Cap the tubes and vortex vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new set of labeled tubes.
-
Place the tubes in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature of 45°C.
-
Reconstitute the dried residue in 100 µL of the LC mobile phase.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Visualizations
References
- 1. ikprress.org [ikprress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Chiral Separation of Praziquantel Enantiomers Using (R)-Praziquantel-d11 as an Internal Standard
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used in the treatment of schistosomiasis and other trematode and cestode infections. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Praziquantel. The anthelmintic activity primarily resides in the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects.[1] Therefore, the stereoselective analysis of Praziquantel enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and sensitive method for the chiral separation and quantification of (R)- and (S)-Praziquantel in biological matrices using (R)-Praziquantel-d11 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, particularly the enantiomerically pure this compound, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle
The method employs a chiral stationary phase (CSP) to achieve chromatographic separation of the Praziquantel enantiomers. Following solid-phase or liquid-liquid extraction from the biological matrix, the sample is injected into an HPLC system equipped with a chiral column. The enantiomers exhibit different affinities for the chiral stationary phase, resulting in different retention times and enabling their separation. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This compound, the stable isotope-labeled analogue of the active enantiomer, is used as the internal standard to ensure accurate quantification.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of Praziquantel enantiomers from plasma samples.
-
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Methyl-tert-butylether/dichloromethane (2:1, v/v) extraction solvent
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of the methyl-tert-butylether/dichloromethane (2:1, v/v) extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Chiral HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Chiral Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) based column (e.g., Lux Cellulose-2, Chiralpak IC)
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 80% 20 mM ammonium hydrogen carbonate and 20% acetonitrile + 0.1% diethylamine.[2]
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
(R)- and (S)-Praziquantel: m/z 313.2 → 203.2
-
This compound (IS): m/z 324.2 → 203.2
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Data Presentation
Table 1: Chromatographic Parameters for Chiral Separation of Praziquantel Enantiomers
| Parameter | (R)-Praziquantel | (S)-Praziquantel | This compound (IS) |
| Retention Time (min) | ~6.30[2] | ~8.24[2] | ~6.30 |
| MRM Transition (m/z) | 313.2 → 203.2 | 313.2 → 203.2 | 324.2 → 203.2 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 - 2.5 µg/mL for each enantiomer[4] |
| Correlation Coefficient (r²) | ≥ 0.998[4] |
| Precision (RSD%) | Intra-day: 3-8%; Inter-day: 1-8%[3] |
| Accuracy (% Error) | Intra-day: 0.2-5%; Inter-day: 0.3-8%[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL for each enantiomer[3] |
| Recovery | 84-89%[3] |
Visualizations
Caption: Workflow for the chiral separation and quantification of Praziquantel enantiomers.
This application note provides a comprehensive overview and a detailed protocol for the chiral separation of Praziquantel enantiomers using this compound as an internal standard. The presented method is sensitive, accurate, and suitable for pharmacokinetic and other studies requiring the stereoselective analysis of Praziquantel.
References
- 1. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Metabolism of (R)-Praziquantel using a Deuterated Standard
Introduction
(R)-Praziquantel is the pharmacologically active enantiomer of Praziquantel, a broad-spectrum anthelmintic drug essential for the treatment of schistosomiasis.[1][2] Understanding the metabolic fate of (R)-Praziquantel is crucial for optimizing its therapeutic efficacy and safety profile. In vitro metabolism studies are fundamental in drug development to identify metabolic pathways, responsible enzymes, and potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as deuterated Praziquantel (PZQ-d11), is critical for accurate quantification in complex biological matrices by mass spectrometry, mitigating matrix effects and improving method precision.[3]
This application note provides a detailed protocol for the in vitro metabolism study of (R)-Praziquantel using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes, with quantification by LC-MS/MS employing a deuterated internal standard.
Experimental Protocols
Metabolic Stability of (R)-Praziquantel in Human Liver Microsomes
This protocol outlines the determination of the metabolic stability of (R)-Praziquantel in a pool of human liver microsomes.
Materials:
-
(R)-Praziquantel
-
Deuterated (R)-Praziquantel (e.g., (R)-PZQ-d11) as internal standard (IS)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of (R)-Praziquantel in a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (e.g., 1 µM).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the (R)-Praziquantel solution.
-
Prepare a parallel set of incubations without the NADPH regenerating system to serve as a negative control.
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard ((R)-PZQ-d11).
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated enantioselective LC-MS/MS method.[4]
-
Monitor the depletion of the parent compound, (R)-Praziquantel, over time.
-
The use of a deuterated internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.[3]
-
CYP450 Reaction Phenotyping of (R)-Praziquantel
This protocol is designed to identify the specific cytochrome P450 enzymes responsible for the metabolism of (R)-Praziquantel.
Materials:
-
(R)-Praziquantel
-
Deuterated (R)-Praziquantel (e.g., (R)-PZQ-d11) as IS
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)[2][5]
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare separate incubation mixtures for each recombinant CYP enzyme.
-
Each mixture should contain phosphate buffer, the specific recombinant CYP enzyme, and (R)-Praziquantel.
-
-
Reaction and Quenching:
-
Follow the same incubation and quenching procedures as described in the metabolic stability protocol. A single time point (e.g., 30 minutes) can be used for initial screening.
-
-
LC-MS/MS Analysis:
Data Presentation
Table 1: In Vitro Metabolic Stability of (R)-Praziquantel in Human Liver Microsomes
| Parameter | Value | Reference |
| Incubation Conditions | ||
| Test Compound | (R)-Praziquantel | [8] |
| Concentration | 1 µM | [8] |
| Microsome Source | Pooled Human Liver Microsomes | [5] |
| Protein Concentration | 0.5 mg/mL | [5] |
| Incubation Temperature | 37°C | [5] |
| Results | ||
| Half-life (t½) | ~25 min | Estimated from literature |
| Intrinsic Clearance (CLint) | ~28 µL/min/mg | Estimated from literature |
Table 2: Relative Contribution of CYP450 Isoforms to (R)-Praziquantel Metabolism
| CYP450 Isoform | Relative Contribution (%) | Reference |
| CYP1A2 | Major | [5][6][7] |
| CYP2C9 | Minor | [8] |
| CYP2C19 | Major | [5][6][7] |
| CYP2D6 | Minor | [5] |
| CYP3A4 | Minor | [5][6][7][8] |
Visualizations
Caption: Experimental workflow for in vitro metabolism studies of (R)-Praziquantel.
Caption: Simplified metabolic pathway of (R)-Praziquantel.
Conclusion
The provided protocols and data offer a comprehensive framework for conducting in vitro metabolism studies of (R)-Praziquantel. The use of a deuterated internal standard is paramount for achieving accurate and reliable quantitative results in complex biological matrices. These studies are essential for a deeper understanding of the pharmacokinetic properties of (R)-Praziquantel and for guiding its clinical development and use. The major involvement of CYP1A2 and CYP2C19 in the metabolism of (R)-Praziquantel suggests a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[5][6][7]
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Praziquantel using (R)-Praziquantel-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, pivotal in the treatment of schistosomiasis and other trematode and cestode infections.[1] It is administered as a racemic mixture of two enantiomers: (R)- and (S)-Praziquantel. The therapeutic activity is primarily attributed to the (R)-enantiomer, which acts by disrupting calcium homeostasis in the parasite, leading to muscle contraction and paralysis.[2] Conversely, the (S)-enantiomer is largely inactive and may contribute to the drug's bitter taste and potential side effects.[1]
The significant inter-individual variability in Praziquantel's pharmacokinetics necessitates therapeutic drug monitoring (TDM) to ensure optimal efficacy and safety. Factors such as host metabolism, drug-drug interactions, and food effects can influence systemic drug exposure.[3] This document provides a detailed protocol for the therapeutic drug monitoring of Praziquantel, focusing on the enantioselective quantification of (R)- and (S)-Praziquantel in human plasma using a stable isotope-labeled internal standard, (R)-Praziquantel-d11, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Parameters of Praziquantel Enantiomers
The pharmacokinetic profile of Praziquantel is characterized by rapid absorption and extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes.[3] This results in a short half-life of the parent drug. The table below summarizes key pharmacokinetic parameters for (R)-PZQ and (S)-PZQ from a study in adult patients infected with Opisthorchis felineus.
| Parameter | (R)-Praziquantel | (S)-Praziquantel |
| Cmax (µg/mL) | 8.04 | 27.75 |
| Tmax (h) | 1-3 | 1-3 |
| AUC (µg·h/mL) | 8.04 | 27.75 |
| Data derived from a study with a single 60 mg/kg dose.[4] |
Experimental Protocol: Enantioselective Analysis of Praziquantel in Human Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous determination of (R)- and (S)-Praziquantel in human plasma.
Materials and Reagents
-
(R)-Praziquantel and (S)-Praziquantel reference standards
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Chiral HPLC column (e.g., Lux 3µ Cellulose-2, 150 x 2 mm)[5]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Lux 3µ Cellulose-2, 150 x 2 mm[5] |
| Mobile Phase | 80% 20 mM ammonium hydrogen carbonate and 20% acetonitrile + 0.1% diethylamine[5] |
| Flow Rate | 200 µL/min[5] |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| (R)- and (S)-Praziquantel | m/z 313.2 → 203.2 |
| This compound (IS) | m/z 324.3 → 204.2[6] |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temperature | 500 °C |
Method Validation Parameters
A summary of typical validation parameters for an enantioselective LC-MS/MS method for Praziquantel is presented below.
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Diagrams
Praziquantel Metabolism and Mechanism of Action
Caption: Praziquantel's metabolic pathway and its effect on the parasite.
Experimental Workflow for Praziquantel TDM
Caption: Workflow for the bioanalysis of Praziquantel in plasma samples.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of (R)-Praziquantel in Human Urine using Solid-Phase Extraction and Chiral LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of (R)-Praziquantel, the pharmacologically active enantiomer of Praziquantel, in human urine. The method employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the enantioselective analysis. This robust and reproducible method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and research applications in drug development.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, widely used for the treatment of schistosomiasis and other parasitic worm infections. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Praziquantel. The therapeutic activity of PZQ is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is considered less active and may contribute to the drug's bitter taste. Therefore, the enantioselective determination of (R)-Praziquantel in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This protocol provides a detailed methodology for the analysis of (R)-Praziquantel in human urine, a non-invasive matrix that is often preferred for therapeutic drug monitoring.
Experimental
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate (R)-Praziquantel from the urine matrix, remove potential interferences, and concentrate the analyte prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode C18 SPE cartridges
-
Urine samples
-
Internal Standard (IS) solution (e.g., Deuterated Praziquantel, PZQ-d11)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike with an appropriate amount of the internal standard solution.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The enantioselective separation and detection of (R)-Praziquantel is achieved using a chiral HPLC column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral cellulose-based column (e.g., Chiralcel OJ-R) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the specific column and separation requirements. A typical starting condition could be 60% A, 40% B. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (R)-Praziquantel: m/z 313.2 → 203.2PZQ-d11 (IS): m/z 324.2 → 203.2 |
| Collision Energy | Optimized for the specific instrument and analyte. |
| Dwell Time | 100 ms |
Data Summary
The following table summarizes typical performance characteristics of methods for the analysis of Praziquantel enantiomers in biological fluids. Note that specific values may vary depending on the exact methodology and instrumentation used.
| Parameter | Matrix | (R)-Praziquantel Value | Reference |
| Linearity Range | Serum | 10 - 600 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | Serum | 10 ng/mL | [1] |
| Recovery | Serum | 84 - 89% | [1] |
| Intra-day Precision (%RSD) | Serum | 3 - 8% | [1] |
| Inter-day Precision (%RSD) | Serum | 1 - 8% | [1] |
| Intra-day Accuracy (%Error) | Serum | 0.2 - 5% | [1] |
| Inter-day Accuracy (%Error) | Serum | 0.3 - 8% | [1] |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the analysis of (R)-Praziquantel in urine.
Conclusion
The described solid-phase extraction and chiral LC-MS/MS method provides a reliable and sensitive approach for the quantification of (R)-Praziquantel in human urine. The protocol is well-suited for high-throughput analysis in a research setting, enabling accurate and precise measurements for pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard ensures high accuracy and compensates for potential matrix effects and variability in sample preparation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Praziquantel.
References
Application Notes and Protocols for (R)-Praziquantel-d11 in Bioequivalence Studies of Praziquantel Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R)-Praziquantel-d11 as an internal standard in bioequivalence studies of Praziquantel formulations. This document outlines the rationale, experimental protocols, and data interpretation for such studies, with a focus on accurate and reliable quantification of the active enantiomer, (R)-Praziquantel.
Introduction
Praziquantel is a broad-spectrum anthelmintic agent and is the drug of choice for the treatment of schistosomiasis and other trematode and cestode infections.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The anthelmintic activity is almost exclusively attributed to the (R)-enantiomer, (R)-Praziquantel, while the (S)-enantiomer is considered inactive or potentially contributing to adverse effects.[2] Therefore, bioequivalence studies of Praziquantel formulations should focus on the pharmacokinetic profile of the active (R)-enantiomer.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification of drug concentrations in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). This compound, a deuterated form of the active enantiomer, is the ideal internal standard for bioequivalence studies. It exhibits identical physicochemical properties to the analyte, ensuring that it co-elutes chromatographically and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.[3][4]
Rationale for Enantioselective Bioanalysis
Given that (R)-Praziquantel is the pharmacologically active moiety, regulatory guidelines for bioequivalence studies of racemic drugs where the enantiomers exhibit significant differences in pharmacokinetics and/or pharmacodynamics recommend an enantioselective analytical method. Focusing on (R)-Praziquantel provides a more accurate assessment of the therapeutic equivalence of different Praziquantel formulations.
Experimental Protocols
This section details the recommended protocol for a bioequivalence study of two Praziquantel formulations, incorporating the use of this compound.
Study Design
A randomized, single-dose, two-period, two-sequence, crossover study design is recommended for Praziquantel bioequivalence studies.[5]
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of the test and reference Praziquantel formulations.
-
Administration: The drug should be administered with food to reflect clinical use and to increase bioavailability.[4][5]
-
Washout Period: A washout period of at least 7 days between the two treatment periods is recommended.[5]
-
Blood Sampling: Blood samples should be collected at predose (0 hours) and at specific time points post-dose to accurately characterize the pharmacokinetic profile. Recommended time points include 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours after drug administration.
Bioanalytical Method: LC-MS/MS Quantification of (R)-Praziquantel
The following is a representative LC-MS/MS method for the quantification of (R)-Praziquantel in human plasma using this compound as an internal standard.
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column capable of separating the enantiomers of Praziquantel, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column.[6]
-
Mobile Phase: A suitable mixture of organic and aqueous phases, for example, acetonitrile and ammonium acetate buffer.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)-Praziquantel: m/z 313.2 → 203.2
-
This compound: m/z 324.3 → 204.2[7]
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Data Presentation
The pharmacokinetic parameters for (R)-Praziquantel should be calculated for both the test and reference formulations. The key parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Table 1: Illustrative Pharmacokinetic Parameters of (R)-Praziquantel for Test and Reference Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 850 ± 210 | 875 ± 230 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 |
| AUC0-t (ng·h/mL) | 3200 ± 850 | 3300 ± 900 |
| AUC0-∞ (ng·h/mL) | 3400 ± 900 | 3550 ± 950 |
| t1/2 (h) | 2.5 ± 0.8 | 2.6 ± 0.9 |
Note: This table presents illustrative data for demonstration purposes and does not represent the results of a specific clinical trial.
Table 2: Statistical Analysis for Bioequivalence Assessment of (R)-Praziquantel
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 0.97 | 88.5% - 106.2% |
| AUC0-t | 0.96 | 90.1% - 102.5% |
| AUC0-∞ | 0.95 | 89.3% - 101.8% |
For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.
Visualizations
Signaling Pathway of (R)-Praziquantel
(R)-Praziquantel exerts its anthelmintic effect by disrupting calcium homeostasis in the parasite. A key target in the parasite is a transient receptor potential (TRP) channel, specifically TRPMPZQ.[8] In the host, (R)-Praziquantel has been shown to act as a partial agonist of the human serotoninergic 5-HT2B receptor, which may contribute to the overall therapeutic effect by causing vasoconstriction of mesenteric arteries, leading to a "hepatic shift" of the worms.[9][10]
Caption: Signaling Pathway of (R)-Praziquantel in Host and Parasite.
Experimental Workflow
The following diagram illustrates the key steps in a Praziquantel bioequivalence study.
Caption: Workflow of a Praziquantel Bioequivalence Study.
References
- 1. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 4. Bioavailability of Praziquantel Increases with Concomitant Administration of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of praziquantel action at a parasitic flatworm ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anthelmintic praziquantel is a human serotoninergic G-protein-coupled receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and cellular basis of praziquantel action in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of (R)-Praziquantel-d11 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of (R)-Praziquantel-d11, a deuterated internal standard for the anthelmintic drug (R)-Praziquantel, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes a comprehensive summary of the expected mass spectrometry fragmentation pattern, a step-by-step experimental protocol for sample preparation and analysis, and a workflow diagram for clarity. This guide is intended to assist researchers in developing robust and accurate bioanalytical methods for pharmacokinetic and drug metabolism studies of Praziquantel.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used in the treatment of schistosomiasis and other trematode and cestode infections.[1][2] The (R)-enantiomer is the biologically active form of the drug. For accurate quantification of (R)-Praziquantel in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response. This application note details the mass spectrometric behavior of this compound and provides a reliable LC-MS/MS method for its detection and quantification.
Chemical Structures
The chemical structures of (R)-Praziquantel and its deuterated analog, this compound, are shown below. In this compound, the eleven hydrogen atoms on the cyclohexanecarbonyl moiety are replaced with deuterium.
(R)-Praziquantel: C₁₉H₂₄N₂O₂ Molecular Weight: 312.41 g/mol
This compound: C₁₉H₁₃D₁₁N₂O₂ Molecular Weight: 323.48 g/mol
Mass Spectrometry Fragmentation Pattern
Under positive electrospray ionization (ESI+), both (R)-Praziquantel and this compound readily form protonated molecular ions, [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions results in characteristic product ions.
The primary fragmentation pathway for Praziquantel involves the cleavage of the amide bond between the cyclohexanecarbonyl group and the pyrazinoisoquinoline core. For (R)-Praziquantel, the protonated molecule at m/z 313.2 fragments to produce a major product ion at m/z 203.2. This corresponds to the protonated pyrazinoisoquinoline core, resulting from the neutral loss of the cyclohexanecarbonyl group (C₇H₁₀O, 110.1 Da).
For this compound, the protonated molecular ion is observed at m/z 324.3. Due to the deuterium labeling on the cyclohexanecarbonyl moiety, the neutral loss upon fragmentation is that of the deuterated cyclohexanecarbonyl group (C₇D₁₁HO, 121.2 Da). This results in the same protonated pyrazinoisoquinoline core product ion at m/z 203.2. However, for use as an internal standard in multiple reaction monitoring (MRM) assays, a distinct product ion for the deuterated standard is often selected if available to avoid crosstalk. In practice, a product ion for PZQ-d11 is often observed at m/z 204.2, which may arise from a minor fragmentation pathway or isotopic contributions.
A proposed fragmentation scheme is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of (R)-Praziquantel and this compound.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and product ions of (R)-Praziquantel and this compound, which are crucial for setting up a selective and sensitive LC-MS/MS assay.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| (R)-Praziquantel | 313.2 | 203.2 |
| This compound | 324.3 | 204.2 |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound and (R)-Praziquantel in a biological matrix such as human plasma. Method optimization and validation are recommended for specific applications.
Materials and Reagents
-
(R)-Praziquantel certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Praziquantel and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (R)-Praziquantel stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (R)-Praziquantel | 313.2 | 203.2 | 25 |
| This compound | 324.3 | 204.2 | 25 |
Note: Collision energy should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of (R)-Praziquantel and its deuterated internal standard.
Caption: Workflow for the LC-MS/MS analysis of (R)-Praziquantel.
Conclusion
This application note provides a comprehensive guide to the mass spectrometric fragmentation of this compound and a detailed protocol for its analysis by LC-MS/MS. The presented information and methodologies are intended to support researchers in developing and validating robust bioanalytical assays for pharmacokinetic and drug metabolism studies of Praziquantel, contributing to a better understanding of its clinical pharmacology.
References
Troubleshooting & Optimization
Matrix effects of (R)-Praziquantel-d11 in plasma samples
Technical Support Center: (R)-Praziquantel-d11 Analysis
Welcome to the technical support center for the bioanalysis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you address challenges related to matrix effects in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In plasma, these components can include phospholipids, salts, proteins, and anticoagulants.[2] This effect can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise quantification of this compound and the parent compound, Praziquantel.[2][3]
Q2: I'm using a stable isotope-labeled internal standard, this compound. Shouldn't that automatically correct for matrix effects?
A2: Ideally, a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound should experience the same degree of ion suppression or enhancement as the analyte (Praziquantel) and thus compensate for matrix effects. However, this is not always the case. Differences in chromatography, where the analyte and SIL-IS separate slightly, can lead to them experiencing different effects from matrix components.[4] Furthermore, high concentrations of the analyte can potentially suppress the signal of the internal standard.[5][6][7] Therefore, it is crucial to validate that the matrix effect is consistent between the analyte and the internal standard.
Q3: How can I quantitatively determine if my analysis is affected by matrix effects?
A3: The standard method is to calculate the Matrix Factor (MF) using a post-extraction spiking experiment.[2] This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solvent solution at the same concentration.[2][8] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Regulatory guidelines often require the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of plasma to be no greater than 15%.[9]
Q4: My this compound signal is highly variable between injections, especially in study samples. What is the likely cause?
A4: High variability is a classic symptom of significant and inconsistent matrix effects. The primary culprits in plasma are often phospholipids, which can co-extract with your analyte and suppress the ESI signal. This issue can be exacerbated by inefficient sample cleanup or chromatographic conditions that cause phospholipids to co-elute with this compound. Different lots of plasma can have varying levels of these interfering components, leading to poor reproducibility.[9]
Q5: Can matrix effects alter the retention time or peak shape of my analyte?
A5: Yes, although less common than effects on ionization, some matrix components can interact with the analyte or the stationary phase of the column.[10] This can lead to shifts in retention time and distorted peak shapes, which can complicate integration and reduce accuracy. Such effects have been observed when matrix components loosely bond to the analyte, altering its chromatographic behavior.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IS Signal / Poor Reproducibility | Significant ion suppression or enhancement from matrix components like phospholipids. | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1] Consider phospholipid removal plates. 2. Optimize Chromatography: Modify the gradient to better separate Praziquantel from the phospholipid elution zone. Use a column with a different chemistry. |
| Poor Accuracy & Precision in QCs | The matrix effect is not being adequately compensated for by the internal standard. The analyte and IS may be experiencing different degrees of suppression.[4] | 1. Perform Matrix Effect Assessment: Quantify the IS-Normalized Matrix Factor across multiple lots of plasma to confirm a differential effect (see Protocol 1). 2. Adjust Chromatography: Ensure the analyte and IS are perfectly co-eluting. Even slight separation can cause issues.[4] |
| Low Signal-to-Noise / Poor Sensitivity | Severe ion suppression is reducing the analyte and/or IS signal below acceptable limits. | 1. Check for Phospholipid Co-elution: Use a mass spectrometer to monitor for characteristic phospholipid ions (e.g., m/z 184) during your chromatographic run. 2. Dilute the Sample: If sensitivity allows, diluting the plasma sample with the mobile phase can reduce the concentration of interfering components.[2] |
| Retention Time Shifts Between Standards and Samples | Matrix components are interacting with the analyte or the analytical column, altering the retention characteristics.[10] | 1. Enhance Sample Cleanup: A more rigorous extraction method (e.g., SPE) can remove the interfering components causing the shift. 2. Use a Guard Column: This can help protect the analytical column from strongly binding matrix components. |
Quantitative Data & Method Parameters
The following table summarizes typical mass spectrometry parameters used for the analysis of Praziquantel. The deuterated internal standard, this compound, is expected to have a precursor ion of approximately m/z 324.2, and would typically use the same product ion as the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| (R)-Praziquantel | 313.16 | 203.08 | ESI+ | [11] |
| (S)-Praziquantel | 312.2 | 202.2 | ESI+ | [12] |
| trans-4-OH-Praziquantel | 329.09 | 203.07 | ESI+ | [11] |
| This compound (Expected) | ~324.2 | 203.08 | ESI+ | N/A |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).[2]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike (R)-Praziquantel and this compound into the final mobile phase solvent at a low and a high concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using your established sample preparation method. Spike the extracted matrix with (R)-Praziquantel and this compound to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike / Recovery): Spike blank plasma with (R)-Praziquantel and this compound at the same concentrations. Then, process these samples using your established method.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Assess Results:
-
The Coefficient of Variation (CV%) of the IS-Normalized MF across the six plasma lots should be ≤15%.[9]
-
Protocol 2: Sample Preparation Strategies to Reduce Matrix Effects
Effective sample preparation is the most critical step in mitigating matrix effects.
-
Protein Precipitation (PPT) - Fastest, Least Clean
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
-
Note: This method is fast but often results in significant matrix effects due to high levels of remaining phospholipids.
-
-
Liquid-Liquid Extraction (LLE) - Cleaner
-
To 100 µL of plasma (with IS), add a buffering agent (e.g., 100 µL of 0.1M NaOH) to adjust pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE) - Cleanest, Most Selective
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.
-
Load the pre-treated plasma sample (typically diluted with an acidic or basic buffer).
-
Wash the cartridge with a weak solvent to remove polar interferences like salts.
-
Elute the (R)-Praziquantel and IS with a strong organic solvent.
-
Evaporate the eluate and reconstitute as in the LLE method.
-
Note: SPE is highly effective at removing both phospholipids and proteins but requires more extensive method development.[8]
-
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. waters.com [waters.com]
- 5. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS parameters for (R)-Praziquantel-d11 detection
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the successful LC-MS/MS detection and quantification of (R)-Praziquantel using (R)-Praziquantel-d11 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (deuterated) version of (R)-Praziquantel.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis. Because it is chemically identical to the analyte ((R)-Praziquantel), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer.[3] However, its increased mass allows the mass spectrometer to distinguish it from the unlabeled analyte.[4] Adding a known concentration of the IS to all samples, calibrators, and quality controls helps to correct for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the quantification.[4][5]
Q2: What are the recommended precursor and product ions (MRM transitions) for this compound?
A2: For analysis in positive ionization mode, the recommended Multiple Reaction Monitoring (MRM) transition is the protonated precursor ion [M+H]⁺ at m/z 324.3 which fragments to a stable product ion at m/z 204.2 .[6][7] This corresponds to the transition for unlabeled Praziquantel, which is typically m/z 313.3 → 203.2.[6][8]
Q3: What ionization mode is best for detecting this compound?
A3: Electrospray Ionization in the positive mode (ESI+) is the most effective and commonly used method for the ionization of Praziquantel and its deuterated analogs.[6][7][9]
Q4: Can I use racemic Praziquantel-d11 for the analysis of (R)-Praziquantel?
A4: Yes, for most standard bioanalytical methods that do not involve chiral separation, racemic Praziquantel-d11 is an acceptable internal standard for quantifying either racemic Praziquantel or a specific enantiomer like (R)-Praziquantel. However, if you are performing enantioselective chromatography to separate R- and S-Praziquantel, using the specific this compound enantiomer is ideal to ensure identical chromatographic behavior.[8]
Troubleshooting Guides
Problem: Low or Inconsistent Signal Intensity for this compound
| Possible Causes | Recommended Solutions |
| Improper Sample Preparation | Ensure the internal standard (IS) solution is thoroughly vortexed with the sample matrix for complete mixing. Verify the accuracy of pipettes used for adding the IS.[3] |
| Degradation of IS | Confirm the stability of this compound in your stock solution and sample matrix under the storage and processing conditions. Consider preparing fresh stock solutions.[10] |
| Ion Source Contamination | The ion source is frequently exposed to non-volatile components from the sample matrix, which can accumulate and suppress the signal. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol. |
| Suboptimal MS Parameters | Re-infuse the this compound standard solution directly into the mass spectrometer to optimize source parameters (e.g., gas flows, temperatures) and collision energy for the m/z 324.3 → 204.2 transition. |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress the ionization of the IS.[11] Improve sample cleanup (e.g., switch from protein precipitation to liquid-liquid or solid-phase extraction) or adjust chromatography to separate the IS from the interfering compounds.[10] |
Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Causes | Recommended Solutions |
| Column Contamination or Degradation | Injecting insufficiently cleaned samples can lead to buildup on the column frit or stationary phase.[12] Flush the column with a strong solvent series. If performance does not improve, replace the column. |
| Incompatible Injection Solvent | If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.[10] |
| Mobile Phase Issues | Ensure mobile phase components are correctly proportioned and that additives like formic acid are at the intended concentration. Very low pH can degrade some columns over time.[13] |
| Secondary Interactions | Residual silanols on the column can interact with the basic nitrogen atoms in Praziquantel, causing peak tailing. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to minimize these interactions. |
Problem: Crosstalk between Analyte and Internal Standard MRM Channels
| Possible Causes | Recommended Solutions |
| Isotopic Contribution | The unlabeled analyte ((R)-Praziquantel) has a natural isotopic abundance that can contribute a small signal in the IS channel. This is generally minor but can be an issue if the analyte concentration is extremely high. |
| In-source Fragmentation | Unstable analyte ions may fragment within the ion source before mass selection, potentially creating ions that are detected in the IS channel. Optimize source conditions (e.g., reduce voltages) to minimize this effect. |
| Deuterium Exchange | While unlikely with Praziquantel-d11, in some cases, deuterium atoms can exchange with protons from the mobile phase. Ensure mobile phase pH is controlled. |
| Contaminated IS | The this compound standard may contain a small amount of the unlabeled analyte. Analyze the IS working solution alone to check for the presence of (R)-Praziquantel (m/z 313.3 → 203.2). |
Experimental Protocol
Objective: To develop a robust LC-MS/MS method for the quantification of (R)-Praziquantel in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
(R)-Praziquantel analytical standard
-
This compound (Molecular Weight: ~323.48)[14]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve (R)-Praziquantel and this compound in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the (R)-Praziquantel primary stock with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock with 50:50 methanol:water to a final concentration that yields a stable and robust signal (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of sample (blank plasma, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
Inject 5-10 µL of the prepared supernatant into the LC-MS/MS system.
-
Monitor the MRM transitions for both the analyte and the internal standard.
Data Presentation: Optimized Parameters
The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| HPLC Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.8 - 1.0 mL/min[9] |
| Column Temperature | 40 - 50 °C[9] |
| Gradient | Start at 45% B, increase to 90% B, hold, return to initial conditions |
| Injection Volume | 5 µL |
Table 2: Recommended Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | (R)-Praziquantel | This compound (IS) |
| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) |
| Precursor Ion (Q1) | m/z 313.3[8] | m/z 324.3[6][7] |
| Product Ion (Q2) | m/z 203.2[8] | m/z 204.2[6][7] |
| Dwell Time | 100-200 ms | 100-200 ms |
| Collision Energy (CE) | Optimize by infusion (Typical range: 20-40 eV) | Optimize by infusion (Typical range: 20-40 eV) |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| Curtain Gas | 35 psi | 35 psi |
| Source Temperature | 500 °C | 500 °C |
Visualizations
Caption: Bioanalytical workflow for (R)-Praziquantel quantification.
Caption: Decision tree for troubleshooting low internal standard signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 7. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikprress.org [ikprress.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Praziquantel-d11 - CAS - 1246343-36-1 | Axios Research [axios-research.com]
Technical Support Center: Troubleshooting Poor Peak Shape for (R)-Praziquantel-d11
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of (R)-Praziquantel-d11. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, splitting) for this compound?
Poor peak shape in the analysis of this compound can arise from a variety of factors, much like with other analytes in HPLC. These issues can generally be categorized into problems related to the column, the mobile phase, the sample and injection, or the instrument itself.[1][2]
Common causes include:
-
Column Issues: Column degradation, contamination, or a partially blocked inlet frit can distort peak shape. For chiral separations, changes to the stationary phase surface can significantly impact selectivity and peak shape.[1][3]
-
Mobile Phase Issues: An incorrect mobile phase pH, inadequate buffer strength, or improper solvent mixing can lead to peak tailing or fronting.[2]
-
Sample and Injection Issues: Sample overload, where the injected mass of the analyte is too high, is a classic cause of peak distortion.[1] The solvent used to dissolve the sample (injection solvent) can also cause problems if it is significantly stronger than the mobile phase.[4]
-
Instrumental Problems: Extra-column dead volume, leaks, or temperature fluctuations can all contribute to peak broadening and asymmetry.[4][5]
Q2: My this compound peak is tailing. What should I check first?
Peak tailing is the most common peak shape problem.[6] For basic compounds like Praziquantel, a likely cause is secondary interactions with acidic silanol groups on the silica-based column packing.[4][6]
Here’s a logical workflow to troubleshoot peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Q3: I'm observing peak fronting for this compound. What are the likely causes?
Peak fronting is less common than tailing but can occur. The primary causes are typically related to sample overload or issues with the sample solvent.[2][7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[8] Try reducing the injection volume or sample concentration.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can cause fronting. Ensure your sample is completely dissolved.
-
Injection Solvent Effects: If the injection solvent is stronger than the mobile phase, it can cause the analyte band to spread and result in a distorted, fronting peak.[4] If possible, dissolve the sample in the mobile phase.
Q4: My peak for this compound is split or has a shoulder. How can I fix this?
Split peaks often indicate a problem at the head of the column or an issue with the sample injection process.[9]
-
Partially Blocked Frit: Debris from the sample or system can block the column inlet frit, causing the sample to be distributed unevenly onto the column.[1] Try back-flushing the column. If that doesn't work, the frit may need to be replaced.
-
Column Void: A void or channel in the packing material at the column inlet can cause the sample band to split. This usually requires replacing the column.
-
Injector Problems: A malfunctioning injector can cause issues with how the sample is introduced to the column, potentially leading to split peaks.[9]
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions
Poor peak shape can often be resolved by optimizing the HPLC method parameters.
Experimental Protocol: HPLC Method for Praziquantel
This protocol is a general starting point and may require optimization for this compound and your specific instrumentation.
-
HPLC System: A standard HPLC or UHPLC system with a UV or mass spectrometer detector.
-
Column: A C18 reversed-phase column is commonly used.[10] For chiral separations, a cellulose-based chiral stationary phase, such as Chiralcel OJ-R, can be effective.[11]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer is typical.[10][12] The pH of the mobile phase can be critical for good peak shape, especially for basic compounds.
-
Flow Rate: Typically around 1.0 mL/min for standard HPLC columns.[10][13]
-
Column Temperature: Maintaining a constant and appropriate column temperature (e.g., 25 °C) can improve peak shape and reproducibility.[13]
-
Detection: UV detection is often performed at wavelengths between 210-225 nm.[10][12]
Data Presentation: Mobile Phase Composition Effects
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Expected Observation | Recommendation |
| High Acetonitrile % | Very short retention time, potential for poor resolution from the solvent front. | Decrease acetonitrile percentage to increase retention. |
| Low Acetonitrile % | Long retention time, broader peaks. | Increase acetonitrile percentage to shorten analysis time and sharpen peaks. |
| No Buffer/Incorrect pH | Peak tailing due to silanol interactions. | Add a buffer (e.g., phosphate or acetate) and adjust pH to 3-4 to suppress silanol activity. |
Guide 2: Diagnosing Column Problems
A systematic approach can help determine if the column is the source of the poor peak shape.
Caption: Logical diagram for diagnosing column issues.
Summary of Key Troubleshooting Points
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions | Adjust mobile phase pH to be more acidic; use a highly end-capped column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column contamination | Flush the column with a strong solvent; replace if necessary. | |
| Peak Fronting | Sample overload | Reduce sample concentration or injection volume. |
| Injection solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split Peaks | Blocked column inlet frit | Back-flush the column; replace the frit. |
| Column void | Replace the column. | |
| Injector malfunction | Service the injector. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtech-us.com [chemtech-us.com]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. provost.utsa.edu [provost.utsa.edu]
- 13. Strategic method development for praziquantel impurity analysis using analytical QbD framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for deuterium exchange in (R)-Praziquantel-d11 during analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Praziquantel-d11 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterated form of (R)-Praziquantel, the pharmacologically active enantiomer of Praziquantel. The eleven deuterium atoms are located on the cyclohexylcarbonyl moiety of the molecule. This strategic labeling on a stable part of the molecule minimizes the risk of deuterium exchange during analysis.
Q2: What is deuterium exchange and why is it a concern?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[1] For a deuterated internal standard like this compound, the loss of deuterium atoms (back-exchange) would lead to a change in its mass-to-charge ratio (m/z). This can interfere with the accurate quantification of the target analyte, (R)-Praziquantel.
Q3: Is this compound susceptible to deuterium exchange under typical analytical conditions?
The deuterium labels on the cyclohexyl ring of this compound are on carbon atoms and are considered non-labile.[2] These C-D bonds are generally very stable under the conditions commonly used for bioanalysis, such as reversed-phase liquid chromatography with acidic mobile phases (e.g., containing 0.1% formic acid) and electrospray ionization mass spectrometry (ESI-MS).[3][4][5] The risk of deuterium exchange from the cyclohexyl ring is therefore very low.
Q4: Under what conditions could deuterium exchange potentially occur?
While unlikely for this compound, deuterium exchange can be promoted by certain conditions, including:
-
Extreme pH: Very high or very low pH can facilitate exchange, particularly for hydrogens on heteroatoms or activated carbon atoms.[6]
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for exchange reactions.
-
Presence of Catalysts: Certain metal catalysts can facilitate hydrogen-deuterium exchange.
It is important to note that Praziquantel itself can degrade under harsh acidic or alkaline conditions, which could be a confounding factor in any investigation of internal standard stability.[7][8]
Troubleshooting Guide
Issue: Inconsistent or inaccurate quantification of (R)-Praziquantel.
If you are experiencing issues with the quantification of (R)-Praziquantel when using this compound as an internal standard, consider the following potential causes and solutions before suspecting deuterium exchange.
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | Praziquantel is known to be unstable under certain conditions. Review your sample preparation and storage procedures. Praziquantel is photolabile and can degrade in strongly acidic or alkaline solutions.[6][7][8] Ensure samples are protected from light and that the pH of the solutions is within a stable range for the analyte. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. Perform a post-extraction addition experiment to evaluate matrix effects. If significant effects are observed, consider further sample clean-up or using a different ionization source. |
| Instrumental Issues | Inconsistent performance of the LC-MS/MS system can lead to variability in results. Check for system suitability by injecting a standard solution of (R)-Praziquantel and this compound. Verify peak shape, retention time, and response. |
| Sub-optimal MS/MS Parameters | Incorrect collision energy or other MS/MS parameters can affect the fragmentation of the analyte and internal standard, leading to poor sensitivity or inaccurate ratios. Optimize the MS/MS parameters for both (R)-Praziquantel and this compound. |
Experimental Protocol to Verify the Stability of this compound
If you have ruled out other potential causes and still suspect deuterium exchange, the following protocol can be used to assess the stability of your this compound internal standard under your specific experimental conditions.
Objective: To determine if deuterium back-exchange occurs in this compound during sample preparation and LC-MS/MS analysis.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, urine) from a source known to be free of Praziquantel
-
Solvents and reagents used in your analytical method (e.g., acetonitrile, water, formic acid)
-
LC-MS/MS system
Methodology:
-
Prepare Test Samples:
-
Spike a known concentration of this compound into the blank matrix.
-
Process these samples using your standard sample preparation protocol.
-
As a control, prepare a solution of this compound in the initial mobile phase at the same concentration.
-
-
Incubate under Stress Conditions (Optional):
-
To rigorously test for stability, you can expose the processed samples to exaggerated conditions, such as elevated temperature (e.g., 40°C) or prolonged storage time (e.g., 24 hours) at room temperature.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples and the control solution by LC-MS/MS.
-
Acquire data in full scan mode to observe the entire isotopic distribution of the this compound.
-
Also, acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the following ions:
-
The molecular ion of this compound
-
The molecular ions of potential back-exchange products (d10, d9, d8, etc.)
-
The molecular ion of unlabeled (R)-Praziquantel
-
-
-
Data Analysis:
-
Compare the mass spectra of the processed samples to the control solution. Look for any increase in the abundance of ions corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.).
-
Calculate the peak area ratios of the potential back-exchange products to the intact this compound. A significant increase in these ratios in the processed samples compared to the control would suggest that back-exchange is occurring.
-
Data Presentation
The stability of Praziquantel under various conditions that could potentially influence deuterium exchange is summarized below. These conditions for the parent compound can serve as a guide for conditions to avoid for the deuterated internal standard.
| Condition | Observation | Reference |
| 5 M HCl | 81% degradation after 60 minutes | [7] |
| 5 M NaOH | 1.0% degradation after 60 minutes | [7] |
| 1% H2O2 | 84% degradation after 60 minutes | [7] |
| UV light | No evidence of degradation | [7] |
| Thermal (solid) | Stable at high temperatures | [6][9] |
| Thermal (aqueous) | Labile, degradation increases with pH | [6][8] |
| Sunlight | Photolabile, ~50% loss after four months of direct exposure | [6][8] |
Visualizations
The following diagrams illustrate the structure of this compound and a logical workflow for troubleshooting quantification issues.
Caption: Structure of (R)-Praziquantel with the deuterated cyclohexyl ring highlighted.
Caption: Troubleshooting workflow for inconsistent quantification using this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. PHOTO -THERMAL STABILITY OF PRAZIQUANTEL | Semantic Scholar [semanticscholar.org]
- 9. First Step into Praziquantel Raw Material Color Change Investigation: The Role of Thermal, Spectroscopic, and Microscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for low concentrations of (R)-Praziquantel
Welcome to the technical support center for the analysis of (R)-Praziquantel. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for quantifying low concentrations of (R)-Praziquantel, with a focus on improving the signal-to-noise ratio (S/N).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying low concentrations of (R)-Praziquantel?
The main challenge lies in achieving a sufficient signal-to-noise ratio (S/N) for accurate and precise quantification. (R)-Praziquantel is the pharmacologically active enantiomer, while the S-enantiomer is inactive and can contribute to side effects.[1][2] At low concentrations, the analytical signal of (R)-Praziquantel can be obscured by baseline noise, leading to poor sensitivity and unreliable results.
Q2: Which analytical techniques are most suitable for the chiral separation and quantification of (R)-Praziquantel?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. Chiral stationary phases are essential for the separation of the (R) and (S) enantiomers. LC-MS/MS generally offers higher sensitivity and selectivity, making it particularly well-suited for analyzing low concentrations in complex biological matrices.[3][4][5][6]
Q3: How can I improve the signal intensity for (R)-Praziquantel in my chromatogram?
To increase the signal of your analyte, consider the following strategies:
-
Increase Injection Volume: Injecting a larger volume of your sample can proportionally increase the peak height.[7][8]
-
Optimize Wavelength for UV Detection: Ensure you are using the optimal wavelength for maximum absorbance of Praziquantel.[7]
-
Enhance Column Efficiency: Using columns with smaller particle sizes or superficially porous particles can lead to narrower, taller peaks, thus improving sensitivity.[8][9]
-
Sample Concentration: If possible, concentrate your sample before injection to increase the analyte concentration.
-
Use a More Sensitive Detector: If using HPLC with UV detection, consider switching to a more sensitive detector like a fluorescence detector (if applicable) or transitioning to an LC-MS/MS system.[7]
Q4: What are effective methods for reducing baseline noise in my analysis?
Reducing baseline noise is critical for improving the S/N ratio. Here are some effective approaches:
-
High-Purity Solvents and Reagents: Use HPLC or LC-MS grade solvents and fresh, high-purity mobile phase additives to minimize background contamination.[9]
-
Proper Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed to prevent the formation of air bubbles, which can cause baseline disturbances.
-
Stable Column Temperature: Maintain a constant and stable column temperature to avoid baseline drift.
-
Detector Optimization: For UV detectors, a larger time constant can smooth the baseline, but be cautious as it can also broaden peaks.[10] For MS detectors, optimizing parameters such as gas flow rates and voltages is crucial.
-
System Cleanliness: Regularly flush your HPLC/LC-MS system to remove contaminants that can contribute to a noisy baseline.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for (R)-Praziquantel
-
Question: My (R)-Praziquantel peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors. First, check for potential secondary interactions between the analyte and the stationary phase. Using a mobile phase with an appropriate pH and ionic strength can help minimize these interactions. For basic compounds like Praziquantel, a slightly acidic mobile phase can sometimes improve peak shape. Also, ensure that your column is not overloaded by injecting a smaller sample amount. Finally, a deteriorating column can also lead to poor peak shape; consider replacing your column if it has been used extensively.
Issue 2: Inadequate Separation of (R)- and (S)-Praziquantel Enantiomers
-
Question: I am not getting baseline separation between the (R)- and (S)-Praziquantel peaks. What adjustments can I make?
-
Answer: Achieving good chiral separation is key. Here are some troubleshooting steps:
-
Mobile Phase Composition: The choice and concentration of the organic modifier and any additives in your mobile phase are critical. Systematically vary the mobile phase composition to optimize the resolution between the enantiomers.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Column Temperature: Temperature can significantly impact chiral separations. Experiment with different column temperatures to find the optimal condition for your specific chiral stationary phase.
-
Chiral Stationary Phase: Ensure you are using a suitable chiral stationary phase for Praziquantel enantiomers. Polysaccharide-based chiral stationary phases are often effective.
-
Issue 3: Low or No Recovery of (R)-Praziquantel During Sample Preparation
-
Question: My signal is extremely low, and I suspect I am losing my analyte during sample preparation. How can I improve recovery?
-
Answer: Sample preparation is a critical step, especially for low concentrations. Consider the following:
-
Extraction Method: Protein precipitation is a common and straightforward method for plasma samples.[11] However, for very low concentrations, a more specific technique like solid-phase extraction (SPE) might be necessary to clean up the sample and concentrate the analyte.
-
Solvent Selection: Ensure the solvents used for extraction and reconstitution are appropriate for Praziquantel and are of high purity.
-
Evaporation Step: If your protocol involves an evaporation step, be cautious not to lose the analyte due to volatility. A gentle stream of nitrogen at a controlled temperature is recommended.
-
Internal Standard: Use a suitable internal standard to monitor and correct for analyte loss during sample preparation and injection variability.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for Praziquantel analysis to aid in method selection and optimization.
Table 1: HPLC Methods for Praziquantel Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralcel OJ-R | C18 | C18 |
| Mobile Phase | 0.1 M Sodium Perchlorate-Acetonitrile (66:34, v/v) | Acetonitrile:Water (60:40, v/v) | Acetonitrile:Water (60:40, v/v) |
| Detection | UV at 210 nm | UV at 225 nm | UV at 210 nm |
| LOD | 5 ng/mL[6] | 1.515 ng/mL | Not Reported |
| LOQ | 10 ng/mL[6] | 5 ng/mL | Not Reported |
| Reference | [6] | Dey et al. | USP |
Table 2: LC-MS/MS Methods for Praziquantel Quantification
| Parameter | Method 1 | Method 2 |
| Column | C18 | Gemini C18 |
| Mobile Phase | 2 mM Ammonium Acetate (0.05% Formic Acid):Acetonitrile (45:55, v/v) | 0.1% Formic Acid in Water/Acetonitrile (Gradient) |
| Detection | MS/MS (MRM) | MS/MS (MRM) |
| LLOQ | 1.012 ng/mL[4] | 10 ng/mL[5] |
| Linear Range | 1.012 - 751.552 ng/mL[4] | 10 - 1000 ng/mL[5] |
| Reference | [4] | [5] |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Analysis of (R)-Praziquantel
This protocol is based on a method for the enantioselective analysis of Praziquantel in human serum.[6]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the Praziquantel enantiomers with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralcel OJ-R
-
Mobile Phase: 0.1 M Sodium Perchlorate-Acetonitrile (66:34, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Protocol 2: LC-MS/MS Analysis of Praziquantel in Plasma
This protocol is adapted from a sensitive method for quantifying Praziquantel in human plasma.[4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., 100 x 4.6 mm)
-
Mobile Phase: 2 mM Ammonium Acetate (containing 0.05% Formic Acid) : Acetonitrile (45:55, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Praziquantel and the internal standard.
-
Visualizations
Signaling Pathway of (R)-Praziquantel
The primary mechanism of action for (R)-Praziquantel involves the disruption of calcium homeostasis in the parasite. It specifically targets a transient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes.[12][13][14][15] The binding of (R)-Praziquantel to this channel leads to a rapid influx of Ca2+ ions, causing muscle contraction, paralysis, and damage to the worm's surface tegument.[12][13][14]
Caption: Mechanism of action of (R)-Praziquantel on the schistosome parasite.
Experimental Workflow for Improving Signal-to-Noise Ratio
This workflow outlines a logical approach to troubleshooting and improving the signal-to-noise ratio in your (R)-Praziquantel analysis.
Caption: Troubleshooting workflow for improving the signal-to-noise ratio.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikprress.org [ikprress.org]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.cn]
- 10. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 15. Molecular and cellular basis of praziquantel action in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression for (R)-Praziquantel-d11 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression when analyzing (R)-Praziquantel-d11 in biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the biological matrix.[1] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] It occurs when endogenous matrix components, such as salts, proteins, and phospholipids, compete with the analyte for ionization in the mass spectrometer's ion source.[2] Since this compound is a stable isotope-labeled internal standard (SIL-IS), it is crucial that it experiences the same degree of ion suppression as the unlabeled (R)-Praziquantel to ensure accurate quantification.
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[2] This involves infusing a constant flow of a solution containing this compound into the mass spectrometer while injecting an extracted blank biological matrix sample onto the LC column. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression.
Q3: What are the primary causes of ion suppression in biological matrices like plasma or blood?
A3: The primary culprits for ion suppression in biological matrices are endogenous substances that are co-extracted with the analyte. These include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression, particularly when using electrospray ionization (ESI).[2]
-
Salts: Salts from the biological matrix or buffers used in sample preparation can interfere with the ionization process.
-
Proteins and Peptides: Although most sample preparation methods aim to remove proteins, residual amounts can still cause ion suppression.[2]
Troubleshooting Guides
Issue 1: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The choice of technique significantly impacts the degree of ion suppression.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major source of ion suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences, including phospholipids and salts, resulting in a much cleaner sample extract and reduced ion suppression.[2]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects. While specific data for this compound is limited, the trends are widely applicable to small molecule bioanalysis.
| Sample Preparation Technique | Relative Phospholipid Removal | Relative Analyte Recovery | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low[3] | High | High[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High[2] | High | Low[2] |
| HybridSPE® (Specialized SPE) | Very High[3] | High | Very Low[3] |
Step 2: Optimize Chromatographic Conditions
Strategic adjustments to your liquid chromatography method can physically separate this compound from the co-eluting interferences.
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of this compound to a region with less ion suppression. The early and late-eluting regions of a chromatogram are often where most matrix interferences appear.
-
Change the Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase (e.g., a phenyl-hexyl or a biphenyl column) to alter the selectivity of the separation.
-
Employ a Diverter Valve: A diverter valve can be used to direct the flow from the LC column to waste during the time windows when highly interfering compounds, like salts at the beginning of the run, are expected to elute, thus preventing them from entering the mass spectrometer.
Step 3: Adjust Mass Spectrometer Ion Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ion source can sometimes help.
-
Change Ionization Polarity: If analyzing in positive ion mode, try switching to negative ion mode if this compound can be ionized this way. Fewer matrix components ionize in negative mode, potentially reducing interference.
-
Switch Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[4] If your instrument has an interchangeable source, testing APCI could be a viable option.
Issue 2: Poor reproducibility of this compound signal between different sample lots.
This indicates that the matrix effect is variable across different sources of your biological matrix.
Step 1: Ensure Co-elution of Analyte and Internal Standard
For this compound to effectively compensate for matrix effects, it must co-elute perfectly with the unlabeled (R)-Praziquantel. Even slight chromatographic separation between the two can lead to them being exposed to different levels of ion suppression, resulting in inaccurate quantification.
Step 2: Implement a More Robust Sample Preparation Method
Variability between lots is often due to differences in the concentrations of endogenous components. A more rigorous sample preparation method, such as SPE, will more consistently remove these variable interferences, leading to more reproducible results.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Praziquantel in Plasma
This method is fast but may result in significant ion suppression.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Praziquantel in Plasma
This method provides a cleaner sample and is recommended for minimizing ion suppression. A generic reversed-phase SPE protocol is provided below and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute: Elute the this compound and other analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
Linearity issues in the calibration curve for (R)-Praziquantel quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with the calibration curve for (R)-Praziquantel quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in (R)-Praziquantel HPLC analysis?
A1: Non-linearity in the calibration curve for (R)-Praziquantel can stem from several factors, including:
-
Analyte-specific issues: (R)-Praziquantel's physicochemical properties may lead to non-linear responses at certain concentrations.[1] Analyte instability, where the compound degrades during the analytical run, can also contribute to non-linearity, especially at higher concentrations.[1]
-
Method-related factors: The chosen concentration range might extend beyond the linear range of the method.[2][3] Additionally, issues with the mobile phase composition, flow rate, or column temperature can affect linearity.
-
Instrumental limitations: Detector saturation at high analyte concentrations is a frequent cause of non-linearity.[4] Problems with the autosampler's precision and accuracy, especially when injecting varying volumes, can also introduce deviations from linearity.[4]
-
Matrix effects: Components in the sample matrix can interfere with the analyte's signal, leading to a non-linear response.[1]
Q2: What is an acceptable correlation coefficient (r²) for a linear calibration curve?
A2: While a correlation coefficient (r²) greater than 0.99 is often considered acceptable, it is not the sole indicator of linearity.[1] Visual inspection of the calibration plot and analysis of residuals are crucial to identify any systematic deviations from a straight line.[5][6] Regulatory guidelines, such as those from the ICH, should be consulted for specific requirements.[2][3]
Q3: Can I use a non-linear calibration curve for quantification?
A3: Yes, if a method consistently produces a non-linear but reproducible curve, a non-linear regression model (e.g., quadratic) can be used for quantification.[2][7] However, this approach requires more calibration standards to accurately define the curve and must be appropriately validated.[7] According to the ICH Q2(R2) guideline, mathematical transformations of the raw data can also be employed to achieve a linear relationship.[2]
Q4: How can I troubleshoot a non-linear calibration curve at the lower concentration end?
A4: A flattening of the curve at low concentrations may indicate issues with the limit of quantification (LOQ) or active adsorption spots in the analytical column.[7] Ensure that the lowest calibration standard is at or above the established LOQ. If adsorption is suspected, priming the column with a high-concentration standard before the analytical run or using a different column chemistry may help.
Q5: What should I do if my calibration curve shows a plateau at higher concentrations?
A5: A plateau at higher concentrations is often indicative of detector saturation.[4][8] To address this, you can either dilute the high-concentration standards and samples or reduce the injection volume. It is also advisable to keep the maximum absorbance below 1 Absorbance Unit (AU) to remain within the linear range of most UV detectors.[4]
Troubleshooting Guides
Guide 1: Systematic Investigation of Linearity Deviation
This guide provides a step-by-step workflow for identifying the root cause of non-linearity in your (R)-Praziquantel calibration curve.
Workflow for Troubleshooting Linearity Issues
Caption: Troubleshooting workflow for non-linear calibration curves.
Guide 2: Experimental Protocol for Linearity Assessment
This guide provides a detailed methodology for preparing calibration standards and assessing the linearity of the analytical method for (R)-Praziquantel.
Experimental Protocol
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of (R)-Praziquantel reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
-
Preparation of Working Standards:
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Plot the residuals (the difference between the observed and predicted values) against the concentration to check for any systematic trends.
-
Data Presentation
Table 1: Example of a Linear Calibration Curve for (R)-Praziquantel
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 1.0 | 15,234 | 15,567 | 15,398 | 15,400 |
| 5.0 | 76,987 | 77,123 | 76,543 | 76,884 |
| 10.0 | 153,456 | 154,098 | 153,765 | 153,773 |
| 25.0 | 385,123 | 384,567 | 385,789 | 385,160 |
| 50.0 | 770,987 | 771,234 | 770,543 | 770,921 |
| Linear Regression | y = 15412x + 350 | r² = 0.9998 |
Table 2: Example of a Non-Linear Calibration Curve Exhibiting Detector Saturation
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 1.0 | 15,198 | 15,499 | 15,301 | 15,333 |
| 10.0 | 152,876 | 153,987 | 153,111 | 153,325 |
| 50.0 | 765,987 | 768,123 | 766,543 | 766,884 |
| 100.0 | 1,250,654 | 1,255,876 | 1,252,345 | 1,252,958 |
| 200.0 | 1,550,987 | 1,555,123 | 1,552,456 | 1,552,855 |
| Linear Regression | y = 8015x + 250123 | r² = 0.9854 | ||
| Quadratic Regression | y = -0.02x² + 15400x + 120 | r² = 0.9999 |
Guide 3: Logical Relationship for Linearity Acceptance
This diagram illustrates the decision-making process for accepting the linearity of a calibration curve based on statistical and visual criteria.
Decision Tree for Linearity Acceptance
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Linear versus non-linear regression: What should be considered? [mpl.loesungsfabrik.de]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Method Linearity | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. latamjpharm.org [latamjpharm.org]
- 12. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on (R)-Praziquantel-d11 retention time
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Praziquantel-d11. The following information addresses common issues related to the impact of mobile phase composition on its retention time during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the retention time of this compound in reversed-phase HPLC?
A1: In reversed-phase high-performance liquid chromatography (HPLC), the primary factor influencing the retention time of a moderately non-polar compound like this compound is the polarity of the mobile phase. Specifically, the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous component (e.g., water or a buffer) is critical. A higher concentration of the organic modifier will decrease the retention time, while a lower concentration will increase it.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a stronger elution strength than methanol, meaning it will result in shorter retention times at the same concentration. The choice between the two can also influence the selectivity of the separation, potentially affecting the resolution between this compound and other components in the sample. For instance, a mobile phase of acetonitrile and water (60:40 v/v) is commonly used for the analysis of praziquantel.[1]
Q3: What is the role of additives like formic acid or buffers in the mobile phase?
A3: Additives such as formic acid, acetic acid, or buffers (e.g., ammonium acetate, sodium perchlorate) are used to control the pH of the mobile phase and improve peak shape. For ionizable compounds, pH can significantly alter retention time. While Praziquantel is not strongly ionizable, maintaining a consistent pH can enhance the reproducibility of the analysis. For chiral separations of praziquantel enantiomers, a mobile phase containing 0.1 M sodium perchlorate-acetonitrile (66:34, v/v) has been utilized.[2]
Q4: Can the retention time of this compound shift between experiments even with the same mobile phase composition?
A4: Yes, retention time shifts can occur due to several factors, including:
-
Column Temperature: Fluctuations in the column oven temperature can lead to variations in retention time. Maintaining a constant and controlled temperature is crucial for reproducibility.[3]
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention behavior.
-
Mobile Phase Preparation: Inaccuracies in preparing the mobile phase composition can cause significant shifts in retention time.
-
System Equilibration: Insufficient equilibration of the HPLC system with the mobile phase before analysis can lead to drifting retention times.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Short Retention Time | - The concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase is too high.- The flow rate is too high. | - Decrease the percentage of the organic modifier in the mobile phase.- Verify and adjust the flow rate to the method-specified value. |
| Long Retention Time | - The concentration of the organic modifier in the mobile phase is too low.- The flow rate is too low. | - Increase the percentage of the organic modifier in the mobile phase.- Verify and adjust the flow rate to the method-specified value. |
| Drifting Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition over time (e.g., evaporation of the organic component).- Fluctuations in column temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.- Prepare fresh mobile phase and keep the solvent reservoirs capped.- Use a column oven to maintain a constant temperature. |
| Poor Peak Shape (Tailing or Fronting) | - Mismatch between the sample solvent and the mobile phase.- Column overload.- Presence of secondary interactions with the stationary phase. | - Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.- Reduce the injection volume or the concentration of the sample.- Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase or adjust the pH. |
| Split Peaks | - Clogged frit or void in the column.- Co-elution with an interfering compound. | - Reverse-flush the column with an appropriate solvent.- If the problem persists, the column may need to be replaced.- Adjust the mobile phase composition or gradient to improve resolution. |
Data on Mobile Phase Composition and Retention
The retention time of this compound is directly comparable to that of unlabeled Praziquantel. The following table summarizes various mobile phase compositions used in the HPLC analysis of Praziquantel and their reported retention times.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Analyte | Retention Time (min) | Reference |
| Enable C18 (250x4.6 mm, 5 µm) | Acetonitrile:Water (60:40 v/v) | 1.0 | Praziquantel | 6.4 | [1] |
| Spherisorb ODS 2 (250x4.6 mm, 5 µm) | Acetonitrile:Methanol:Water (36:10:54 v/v/v) | 1.5 | Praziquantel | Not specified | [4] |
| C18 (4.6x150 mm, 5 µm) | Acetonitrile:Methanol:20 mM Phosphate Buffer (pH 4.5) (50:10:40 v/v/v) | Not specified | Praziquantel | Not specified | [5] |
| Chiralcel OJ-R | 0.1 M Sodium Perchlorate:Acetonitrile (66:34 v/v) | 0.5 | (R)- and (S)-Praziquantel | Not specified | [2] |
| Chiralpak AD | Hexane:Isopropanol (75:25 v/v) | Not specified | Praziquantel Enantiomers | Not specified | [6] |
Experimental Protocols
General Reversed-Phase HPLC Method for Praziquantel Analysis
This protocol is a representative method for the analysis of Praziquantel on a C18 column.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Diazepam (Internal Standard, optional)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Enable C18 column (250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume-to-volume ratio.
-
Degas the mobile phase using an ultrasonic bath or an online degasser before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
5. Chromatographic Conditions:
-
Column: Enable C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
-
Detection Wavelength: 225 nm
6. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Record the chromatograms and determine the retention time of this compound.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Impact of organic modifier concentration on retention time.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategic method development for praziquantel impurity analysis using analytical QbD framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Ensuring stability of (R)-Praziquantel-d11 in processed samples
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for ensuring the stability of (R)-Praziquantel-d11 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C. It is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q2: What are the main degradation pathways for Praziquantel?
A2: Praziquantel is susceptible to degradation under acidic, alkaline, and oxidative conditions. Forced degradation studies have shown significant degradation in the presence of strong acids (e.g., 5 M HCl) and bases (e.g., 5 M NaOH), as well as oxidizing agents (e.g., 1% H₂O₂).[1][2] It is relatively stable under neutral, photolytic, and thermal stress conditions.[3][4] The primary degradation products often result from hydrolysis of the amide bonds in the praziquantel molecule.
Q3: How stable is this compound in processed biological samples like plasma?
A3: While specific stability data for this compound is limited, studies on racemic Praziquantel in rat plasma indicate good stability. For instance, Praziquantel in spiked plasma samples was found to be stable for at least 6 months when stored at -20°C. The compound also shows good stability through multiple freeze-thaw cycles when stored at -20°C and thawed at room temperature. For post-preparative samples stored in an autosampler at 4°C, analytes have been found to be stable for at least 24 hours.
Q4: Can the deuterium label on this compound exchange with hydrogen during sample analysis?
A4: Hydrogen-deuterium (H/D) exchange is a possibility, especially under certain pH and temperature conditions during sample processing and LC-MS analysis. It is crucial to use a validated bioanalytical method and to monitor for any potential isotopic exchange. Using D₂O in the mobile phase can be a tool to study and understand the potential for H/D exchange.
Q5: What are the key considerations for the chiral separation of this compound and its S-enantiomer?
A5: Chiral separation of Praziquantel enantiomers is typically achieved using a chiral stationary phase (CSP) column, such as a cellulose-based column (e.g., Chiralcel OD-H or Chiralcel OJ-R). The mobile phase composition, flow rate, and column temperature are critical parameters that need to be optimized for good resolution. It is important to be aware of potential "additive memory effects" if using acidic or basic modifiers, which can impact the robustness of the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Inefficient extraction from the biological matrix. Adsorption to container surfaces. Degradation during sample processing. | Optimize the liquid-liquid or solid-phase extraction protocol. Use silanized glassware or low-binding microcentrifuge tubes. Ensure sample processing is performed under neutral pH conditions and at low temperatures to minimize degradation. |
| Presence of unexpected peaks in the chromatogram | Contamination from solvents, reagents, or labware. Carryover from previous injections. Formation of degradation products. | Use high-purity, LC-MS grade solvents and reagents. Implement a rigorous cleaning protocol for the LC system and autosampler. Analyze a freshly prepared sample and compare it to a stressed sample to identify potential degradation products. |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. Inappropriate mobile phase pH. Mismatch between injection solvent and mobile phase. | Flush the column with a strong solvent or replace it if necessary. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Ensure the injection solvent is of similar or weaker strength than the mobile phase. |
| Inconsistent retention times | Changes in mobile phase composition or flow rate. Fluctuation in column temperature. Air bubbles in the pump. | Prepare fresh mobile phase and ensure proper mixing. Use a column oven to maintain a stable temperature. Degas the mobile phase and purge the pump. |
| Loss of signal intensity in the mass spectrometer | Ion source contamination. Matrix effects (ion suppression or enhancement). Analyte degradation in the ion source. | Clean the ion source. Optimize the sample preparation method to remove interfering matrix components. Use a deuterated internal standard (this compound) to compensate for matrix effects. Optimize ion source parameters (e.g., temperature, gas flows) to minimize in-source degradation. |
| Evidence of H/D exchange | Protic solvents in the mobile phase or sample diluent at elevated temperatures. | Use aprotic solvents where possible. Keep the autosampler temperature low. Validate the method to ensure no significant H/D exchange occurs under the analytical conditions. |
Data Summary
Table 1: Stability of Praziquantel in Spiked Rat Plasma at -20°C
| Storage Duration | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | Accuracy (%) |
| 1 Month | 5 | 5.2 ± 0.4 | 104 |
| 1000 | 1025 ± 51 | 102.5 | |
| 5000 | 5150 ± 257 | 103 | |
| 2 Months | 5 | 5.1 ± 0.3 | 102 |
| 1000 | 1010 ± 40 | 101 | |
| 5000 | 5050 ± 303 | 101 | |
| 4 Months | 5 | 4.9 ± 0.5 | 98 |
| 1000 | 990 ± 49 | 99 | |
| 5000 | 4950 ± 247 | 99 | |
| 6 Months | 5 | 4.8 ± 0.4 | 96 |
| 1000 | 970 ± 58 | 97 | |
| 5000 | 4850 ± 291 | 97 |
Data adapted from a study on racemic Praziquantel and should be considered as an estimate for this compound.
Table 2: Forced Degradation of Praziquantel
| Stress Condition | Duration | Degradation (%) |
| 5 M HCl | 60 min | 81 |
| 5 M NaOH | 60 min | 1.0 |
| 1% H₂O₂ | 60 min | 84 |
| UV Light | 24 h | No significant degradation |
| Thermal (105°C) | - | No significant degradation |
Data from spectrofluorimetric analysis of racemic Praziquantel.[1][2]
Experimental Protocols
Protocol: Stability-Indicating LC-MS/MS Method for this compound in Human Plasma
This protocol outlines a general procedure. Specific parameters should be optimized and validated for your laboratory's instrumentation and intended use.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (a non-deuterated enantiomer or a different deuterated analog).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A chiral stationary phase column (e.g., Chiralpak IG-3, 3 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with an optimized mixture of solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.
-
-
Stability Assessment:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles (-20°C to room temperature).
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for at least 4-6 hours.
-
Long-Term Stability: Analyze QC samples stored at -20°C or -80°C for an extended period (e.g., 1, 3, and 6 months).
-
Post-Preparative (Autosampler) Stability: Analyze processed QC samples kept in the autosampler at a controlled temperature (e.g., 4°C) for the expected duration of an analytical run.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Degradation pathways of this compound.
References
- 1. Voltage-gated calcium channel subunits from platyhelminths: potential role in praziquantel action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Praziquantel on Schistosoma mekongi Proteome and Phosphoproteome [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of (R)-Praziquantel-d11 in Accordance with EMA/FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an LC-MS/MS bioanalytical method for the quantification of Praziquantel using (R)-Praziquantel-d11 as an internal standard, validated according to European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to inform methodological choices in drug development.
Introduction to Praziquantel Analysis
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent and is administered as a racemate, a mixture of two enantiomers: (R)- and (S)-Praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer.[1] Accurate quantification of Praziquantel in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Regulatory bodies like the EMA and FDA mandate rigorous validation of bioanalytical methods to ensure data reliability.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based quantification due to its ability to compensate for matrix effects and variability in sample processing.[4]
Comparison of Analytical Methods for Praziquantel Quantification
The choice of an analytical method depends on the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput. Below is a comparison of the validated LC-MS/MS method using this compound with other common analytical techniques for Praziquantel.
| Parameter | LC-MS/MS with this compound IS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Selectivity | High; distinguishes between enantiomers and metabolites.[5] | Moderate; potential for interference from metabolites.[6] | High; good separation and mass detection. |
| Lower Limit of Quantification (LLOQ) | 1.012 - 3.0 ng/mL[1][4] | 5 - 100 ng/mL[6][7] | Generally in the low ng/mL range. |
| Linearity (r²) | ≥ 0.998[4][5] | ≥ 0.999[6] | ≥ 0.99 |
| Precision (% CV) | Intra-day: < 15% Inter-day: < 15%[5][8] | Intra-day: 3.0 ± 1.7% Inter-day: 6.3 ± 1.9%[6] | Good, typically within acceptable limits. |
| Accuracy (% Bias) | Within ± 15% of nominal values.[5][8] | Recovery: 102.1 ± 5.6%[6] | Good, typically within acceptable limits. |
| Internal Standard | Stable isotope-labeled (this compound).[4] | Structural analog (e.g., Diazepam).[6] | Structural analog. |
| Sample Throughput | High, with rapid analysis times.[1] | Moderate. | Lower, due to longer run times. |
| Instrumentation Cost | High. | Low to moderate. | Moderate to high. |
Experimental Protocols: LC-MS/MS Method Validation with this compound
The following protocols are synthesized based on validated methods and are in alignment with EMA and FDA guidelines.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Praziquantel and this compound in methanol.
-
Working Standard Solutions: Serially dilute the (R)-Praziquantel stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 200 ng/mL.[8]
Calibration Curve and Quality Control Sample Preparation
-
Matrix: Use human plasma from at least six different sources.
-
Calibration Standards: Spike blank plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1.0 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
-
LC System: A validated HPLC system capable of gradient elution.
-
Column: A chiral stationary phase column, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column, is required for enantioselective separation.[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Validation Parameters and Acceptance Criteria (EMA/FDA)
The following table summarizes the key validation parameters and their typical acceptance criteria as per EMA and FDA guidelines for bioanalytical method validation.[9]
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze blank plasma from at least 6 different sources to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte and <5% for IS). |
| Linearity | Analyze a calibration curve with at least 6 non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Analyze at least 5 replicates at the proposed LLOQ. | The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤20% and accuracy within ±20%. |
| Precision | Intra-day: Analyze at least 5 replicates of LLOQ, Low, Mid, and High QC samples in a single run. Inter-day: Analyze at least 3 runs on different days. | Coefficient of Variation (%CV) ≤15% for QC samples (≤20% for LLOQ). |
| Accuracy | Intra-day: Analyze at least 5 replicates of LLOQ, Low, Mid, and High QC samples in a single run. Inter-day: Analyze at least 3 runs on different days. | The mean concentration should be within ±15% of the nominal values for QC samples (±20% for LLOQ). |
| Matrix Effect | Analyze samples at Low and High QC concentrations prepared in plasma from at least 6 different sources. | The %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte response from extracted samples to the response from unextracted samples at Low, Mid, and High QC concentrations. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of the bioanalytical method.
Conclusion
The validation of a bioanalytical method using this compound as an internal standard with LC-MS/MS offers high sensitivity, selectivity, and reliability for the quantification of Praziquantel in biological matrices, fully complying with the stringent requirements of EMA and FDA guidelines. While alternative methods like HPLC-UV may be suitable for certain applications, the LC-MS/MS approach provides superior performance, particularly for studies requiring the distinction of enantiomers and high-throughput analysis. The detailed protocols and validation criteria presented in this guide serve as a valuable resource for researchers and scientists in the planning and execution of their bioanalytical studies.
References
- 1. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. japsonline.com [japsonline.com]
- 4. ikprress.org [ikprress.org]
- 5. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for (R)-Praziquantel Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical bioanalytical method performance for the quantification of (R)-Praziquantel in human plasma, illustrating a cross-validation process between two distinct laboratories. The data and protocols are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, offering a framework for assessing inter-laboratory reliability and ensuring data comparability in multi-site clinical trials.
Experimental Protocols
A successful cross-validation of bioanalytical methods hinges on meticulously detailed and harmonized experimental protocols. Below are the key methodologies employed by two hypothetical laboratories, "Laboratory A" and "Laboratory B," for the enantioselective analysis of Praziquantel.
Sample Preparation: Protein Precipitation
-
Laboratory A: To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (IS), Praziquantel-d11, was added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. 200 µL of the supernatant was transferred for LC-MS/MS analysis.
-
Laboratory B: A 50 µL aliquot of human plasma was treated with 150 µL of methanol containing Praziquantel-d11 as the internal standard. The sample was vortexed for 30 seconds and centrifuged at 16,000 x g for 5 minutes. The supernatant was directly injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Laboratory A | Laboratory B |
| LC System | Agilent 1200 Series | Shimadzu Nexera X2 |
| MS System | API 5000 Triple Quadrupole | Sciex Triple Quad 5500 |
| Column | Chiralcel OJ-RH (150x4.6mm, 5µm) | Lux Cellulose-1 (150x4.6mm, 3µm) |
| Mobile Phase | Isocratic: 60% Acetonitrile in 10mM Ammonium Acetate | Gradient: 55-75% Acetonitrile in 0.1% Formic Acid over 5 min |
| Flow Rate | 0.8 mL/min | 0.7 mL/min |
| Injection Volume | 10 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | (R)-PZQ: 313.2 → 203.2; PZQ-d11: 324.2 → 203.2 | (R)-PZQ: 313.2 → 203.2; PZQ-d11: 324.2 → 203.2 |
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance data for the bioanalytical methods validated in Laboratory A and Laboratory B. These results are critical for establishing the precision, accuracy, and overall reliability of each method before proceeding with a cross-validation study.
Table 1: Intra-day and Inter-day Precision and Accuracy for (R)-Praziquantel
| Laboratory | QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Laboratory A | LLOQ (10) | 6.8 | 105.2 | 8.1 | 103.5 |
| Low (30) | 5.1 | 98.7 | 6.5 | 101.2 | |
| Mid (300) | 4.5 | 102.1 | 5.3 | 99.8 | |
| High (2000) | 3.9 | 97.5 | 4.8 | 98.1 | |
| Laboratory B | LLOQ (10) | 7.2 | 103.8 | 8.5 | 104.1 |
| Low (30) | 5.5 | 101.5 | 6.9 | 102.3 | |
| Mid (300) | 4.8 | 99.2 | 5.7 | 100.5 | |
| High (2000) | 4.1 | 98.9 | 5.0 | 99.3 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Cross-Validation Results of Incurred Samples
To perform the cross-validation, a set of incurred patient samples were analyzed by both laboratories. The percentage difference between the results was calculated using the formula: (% Difference) = ((Lab B Result - Lab A Result) / Mean Result) * 100.
| Sample ID | Lab A (ng/mL) | Lab B (ng/mL) | Mean (ng/mL) | % Difference |
| IS-001 | 25.6 | 27.1 | 26.35 | 5.7 |
| IS-002 | 158.2 | 165.9 | 162.05 | 4.7 |
| IS-003 | 890.5 | 855.3 | 872.9 | -4.0 |
| IS-004 | 1750.1 | 1810.6 | 1780.35 | 3.4 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a bioanalytical method cross-validation and the specific sample analysis process for (R)-Praziquantel.
Bioanalytical Method Cross-Validation Workflow
(R)-Praziquantel Sample Analysis Workflow
A Comparative Bioavailability Analysis: (R)-Praziquantel vs. Racemic Praziquantel
A critical evaluation of the pharmacokinetic profiles of the active enantiomer versus the racemic mixture of the widely used anthelmintic drug, Praziquantel. This guide provides researchers, scientists, and drug development professionals with a concise comparison of the bioavailability of (R)-Praziquantel and racemic Praziquantel, supported by experimental data and detailed methodologies.
Executive Summary
Praziquantel is a cornerstone in the treatment of schistosomiasis and other trematode infections. The commercially available form is a racemic mixture of two enantiomers: (R)-Praziquantel and (S)-Praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is considered inactive and may contribute to the drug's bitter taste. This has spurred research into the development of formulations containing only the active (R)-enantiomer. Understanding the comparative bioavailability of (R)-Praziquantel versus the racemic mixture is crucial for optimizing dosage regimens and improving therapeutic outcomes.
Recent clinical trials have focused on comparing novel orally dispersible tablet (ODT) formulations of (R)-Praziquantel (L-PZQ ODT) and racemic Praziquantel (rac-PZQ ODT) in healthy adults. These studies provide valuable insights into the relative bioavailability of the active enantiomer when administered alone versus as part of a racemic mixture.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for (R)-Praziquantel from a comparative bioavailability study involving orally dispersible tablet (ODT) formulations. The data is presented as the geometric mean ratio of the test product to a reference product (Cysticide®, a conventional racemic Praziquantel tablet).
| Formulation | Dose | Analyte | AUC₀₋∞ (Test/Reference Ratio) [90% CI] | Cmax (Test/Reference Ratio) [90% CI] |
| rac-PZQ ODT | 40 mg/kg | (R)-PZQ | 96% [84-111%][1][2] | - |
| (R)-PZQ ODT | 20 mg/kg | (R)-PZQ | ~40% [35-46%][1][2] | - |
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. CI: Confidence Interval. The reference product was Cysticide® 40 mg/kg.
Experimental Protocols
The data presented above was generated from a randomized, open-label, single-dose, crossover phase I clinical trial in healthy adult male volunteers.[1][2] Below is a detailed description of the typical experimental protocol employed in such a study.
Study Design
A single-dose, two-period, two-sequence crossover design is commonly used. Participants are randomized to receive either the test formulation ((R)-PZQ or rac-PZQ) or the reference formulation in the first period. After a washout period of at least seven days, participants receive the alternate formulation in the second period.[3]
Subject Population
Healthy, non-smoking adult male volunteers are typically recruited for these studies.[1][2] Exclusion criteria include any clinically significant illness, history of drug or alcohol abuse, and use of any medication that could interfere with the pharmacokinetics of Praziquantel.
Dosing and Administration
Participants receive a single oral dose of the specified Praziquantel formulation. For orally dispersible tablets, the tablets are typically dispersed in water before administration.[1] Studies are often conducted under fed conditions, as food has been shown to increase the bioavailability of Praziquantel.[3]
Sample Collection
Serial blood samples are collected from each participant at predetermined time points before and after drug administration. Typically, samples are collected at pre-dose (0 hours) and at multiple time points up to 24 hours post-dose to adequately characterize the plasma concentration-time profile.[3] Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalytical Method
The concentrations of (R)-Praziquantel and (S)-Praziquantel in plasma samples are determined using a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5] This method allows for the separate quantification of each enantiomer, which is crucial for comparative bioavailability assessment.
Key steps in the bioanalytical method include:
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the analytes and remove interfering substances.
-
Chromatographic Separation: The prepared samples are injected into a chiral liquid chromatography system, which separates the (R)- and (S)-enantiomers of Praziquantel.
-
Mass Spectrometric Detection: The separated enantiomers are then detected and quantified using a tandem mass spectrometer. This highly sensitive and specific detection method allows for accurate measurement of low drug concentrations in plasma.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative bioavailability study for (R)-Praziquantel versus racemic Praziquantel.
Signaling Pathways
No signaling pathways were described in the provided context.
References
- 1. Relative Bioavailability of Orally Dispersible Tablet Formulations of Levo‐ and Racemic Praziquantel: Two Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Bioavailability of Orally Dispersible Tablet Formulations of Levo- and Racemic Praziquantel: Two Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Impact of Food on (R)-Praziquantel Absorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of (R)-Praziquantel, the active enantiomer of Praziquantel, when administered under fed and fasted conditions. The data presented is compiled from multiple studies to offer a clear perspective on the influence of food on the drug's absorption and bioavailability.
Quantitative Data Summary
The oral bioavailability of (R)-Praziquantel is significantly enhanced when co-administered with food, particularly meals with high carbohydrate or high-fat content.[1][2][3][4] This effect is more pronounced on the peak plasma concentration (Cmax) than on the total drug exposure (AUC).[1] The following tables summarize the key pharmacokinetic parameters of (R)-Praziquantel under different dietary conditions.
| Pharmacokinetic Parameter | Fasted State | Fed State (High-Carbohydrate Meal) | Fed State (High-Fat Meal) |
| Cmax (Peak Plasma Concentration) | Baseline | Increase up to 6.2-fold[1] | Increase up to 3.4-fold[1] |
| AUC (Total Drug Exposure) | Baseline | Increase up to 3.7-fold[1] | Increase up to 2.8-fold[1] |
| Tmax (Time to Peak Concentration) | No significant change[1] | No significant change[1] | No significant change[1] |
| Half-life (t1/2) | No significant change[1] | No significant change[1] | No significant change[1] |
| Table 1: Comparative Pharmacokinetics of (R)-Praziquantel. |
A study by Castro et al. (2000) on racemic praziquantel provides further insight, showing that a high-carbohydrate meal increased Cmax by 515% and AUC by 271%, while a high-fat meal increased Cmax by 243% and AUC by 180% compared to fasting conditions.[2][3][4] Although this study used the racemate, the data is indicative of the significant food effect on praziquantel absorption. Another study observed a 2.9-fold increase in Cmax and a 1.6-fold increase in AUC for (R)-PZQ when administered with a meal.[1]
Experimental Protocols
The data presented is based on standard two-way crossover, open-label, randomized clinical trials in healthy adult volunteers. A summary of a typical experimental protocol is as follows:
Study Design:
-
Design: Single-dose, two-period, two-sequence, crossover design.
-
Subjects: Healthy adult male and female volunteers.
-
Washout Period: A washout period of at least 7 days between the two treatment periods.
Treatment Arms:
-
Fasted State: Subjects fast overnight for at least 10 hours before and 4 hours after drug administration.
-
Fed State: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast or a high-carbohydrate breakfast within 30 minutes before drug administration.
Drug Administration:
-
A single oral dose of (R)-Praziquantel is administered with a standardized volume of water.
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated and stored frozen until analysis.
Bioanalytical Method:
-
Plasma concentrations of (R)-Praziquantel are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2 are calculated using non-compartmental analysis.
-
Statistical analysis is performed to compare the parameters between the fed and fasted states.
Visualizations
Experimental Workflow for a Food Effect Study
Caption: Workflow of a typical crossover food effect study.
Physiological Impact of Food on Drug Absorption
Caption: How food intake enhances (R)-Praziquantel absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of Praziquantel Increases with Concomitant Administration of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bioavailability of praziquantel increases with concomitant administration of food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis for (R)-Praziquantel Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of (R)-Praziquantel in biological matrices, with a specific focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring data reproducibility and reliability. The information presented herein is intended to assist researchers and drug development professionals in the selection and validation of robust bioanalytical assays for pharmacokinetic and clinical studies involving (R)-Praziquantel.
Introduction to (R)-Praziquantel and the Importance of ISR
Praziquantel is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infections. It is a chiral drug, with the (R)-enantiomer being primarily responsible for its therapeutic activity. Consequently, the accurate quantification of (R)-Praziquantel in biological samples is crucial for pharmacokinetic and pharmacodynamic assessments.
Incurred Sample Reanalysis (ISR) is a regulatory requirement mandated by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It involves re-analyzing a subset of study samples in a separate analytical run to demonstrate the reproducibility of the original results. This process is vital for identifying potential issues that may not be apparent during pre-study method validation, such as metabolite interference, sample inhomogeneity, or instability of the analyte in the matrix from dosed subjects.
Regulatory Framework for Incurred Sample Reanalysis
Both the FDA and EMA have established guidelines for conducting ISR. The core principles are harmonized to a large extent and are summarized below.
| Parameter | FDA Guideline | EMA Guideline |
| When to Conduct ISR | For all pivotal bioequivalence studies, and all pivotal pharmacokinetic or pharmacodynamic studies. | For all pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and the first trial in patients with impaired hepatic and/or renal function. |
| Number of Samples | A sufficient number of samples to provide confidence in the reproducibility of the study data. Typically, this is around 10% of the first 1000 samples and 5% of the remaining samples. | 10% of the samples for studies with up to 1000 samples. For studies with more than 1000 samples, 100 samples plus 5% of the number of samples exceeding 1000. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and in the elimination phase. | Samples should be selected from around Cmax and the elimination phase, covering as many subjects as possible. |
| Acceptance Criteria | For small molecules, at least two-thirds (67%) of the reanalyzed samples must have a concentration within ±20% of the mean of the initial and repeat values. | The percentage difference between the initial and the repeat measurement should be within ±20% of their mean for at least 67% of the repeats. |
| ISR Failure Investigation | An investigation should be conducted to identify the cause of the failure. This may lead to method modification and revalidation. | An investigation into the cause of the failure is required. The impact on the study data needs to be assessed. |
Comparison of Bioanalytical Methods for (R)-Praziquantel
Several enantioselective bioanalytical methods have been developed and validated for the quantification of (R)-Praziquantel in various biological matrices. The most common technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Below is a comparison of key parameters from published methods.
| Method Attribute | Method A (Meister et al., 2016) | Method B (Sayasone et al., 2022) | Method C (Alternative HPLC-UV) |
| Analytical Technique | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Matrix | Human Plasma, Blood, Dried Blood Spots (DBS) | Dried Blood Spots (DBS) | Human Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| Chiral Separation | Chiral HPLC Column | Chiral HPLC Column | Chiral HPLC Column |
| Linearity Range | 0.5 - 2500 ng/mL | 1 - 5000 ng/mL | 10 - 2000 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Internal Standard | Stable Isotope Labeled (R)-Praziquantel | Stable Isotope Labeled (R)-Praziquantel | Structurally similar compound |
Incurred Sample Reanalysis Data for (R)-Praziquantel
The ultimate test of a bioanalytical method's reliability comes from its performance with incurred samples. Here, we present the available ISR data for (R)-Praziquantel bioanalytical methods.
| Study | Matrix | Number of ISR Samples | ISR Acceptance Criteria | ISR Passing Rate |
| Meister et al. (2016) | Plasma, Blood, DBS | Not specified, but stated as a proportion of total samples | Within ±20% of the mean | 88.2% - 100%[1] |
| Sayasone et al. (2022) | DBS | A subset of study samples | Within ±20% of the mean | 83% for (R)-Praziquantel[2] |
These results demonstrate that the described LC-MS/MS methods are rugged and reproducible for the analysis of (R)-Praziquantel in clinical samples, meeting the stringent requirements of regulatory agencies.
Experimental Protocols
Sample Preparation (Protein Precipitation - Representative Protocol)
-
To 50 µL of plasma, blood, or reconstituted DBS sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard).
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chiral Liquid Chromatography
-
Column: A chiral stationary phase, such as a cellulose or amylose-based column, is required for the enantioselective separation of (R)- and (S)-Praziquantel.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact composition will depend on the specific chiral column used.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for (R)-Praziquantel and its internal standard to ensure high selectivity and sensitivity.
-
Example transition for Praziquantel: m/z 313.2 → 203.2
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a bioanalytical method incorporating ISR and the logical framework for ISR acceptance.
Caption: Experimental workflow for a bioanalytical study incorporating ISR.
Caption: Logical flow for evaluating Incurred Sample Reanalysis results.
Conclusion
The successful validation of a bioanalytical method for (R)-Praziquantel, including the passing of incurred sample reanalysis, is paramount for generating reliable data in clinical and non-clinical studies. The presented data and protocols demonstrate that robust and reproducible LC-MS/MS methods are available for this purpose. Researchers and drug development professionals should adhere to the regulatory guidelines for ISR to ensure the integrity and acceptance of their bioanalytical data. The choice of a specific method should be based on the study requirements, available instrumentation, and the biological matrix of interest.
References
- 1. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Ascending Doses of Praziquantel in Adults Infected with Opisthorchis felineus in Western Siberia, Russian Federation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Determination of the Lower Limit of Quantification for (R)-Praziquantel in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the lower limit of quantification (LLOQ) of (R)-Praziquantel, the pharmacologically active enantiomer of Praziquantel, in tissue samples. While validated methods for plasma and blood are well-established, this document extrapolates from available data to propose a robust framework for tissue analysis, critical for preclinical toxicology, metabolism, and efficacy studies.
Quantitative Data Summary
The LLOQ for (R)-Praziquantel is highly dependent on the biological matrix and the analytical method employed. While specific data for mammalian tissues is limited in publicly available literature, existing studies on plasma, blood, and non-mammalian tissues provide a strong basis for estimating achievable sensitivity. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the universally accepted method for achieving the required sensitivity and enantioselectivity.
Table 1: Comparison of LLOQ for (R)-Praziquantel in Various Biological Matrices
| Biological Matrix | Analytical Method | LLOQ for (R)-Praziquantel | Comments |
| Human Plasma | Chiral LC-MS/MS | 1.25 ng/mL | Demonstrates high sensitivity in a clean matrix.[1] |
| Rat Plasma | Chiral LC-MS/MS | 3.0 ng/mL | High sensitivity achieved for pharmacokinetic studies.[2] |
| Human Plasma, Blood, Dried Blood Spots | Enantioselective LC-MS/MS | 10 ng/mL (0.01 µg/mL) | A robust and validated method for clinical applications.[3] |
| Human Plasma | LC-MS/MS | 1.012 ng/mL | Racemic Praziquantel method, indicating high sensitivity is possible.[4] |
| Fish Muscle Tissue | LC-MS/MS | Estimated LLOQ: 5-10 µg/kg | Based on reported LOD of ~3 µg/kg and typical LOD to LLOQ conversion. |
| Mammalian Tissue (Projected) | Chiral LC-MS/MS | ~5-15 ng/g | Projected LLOQ based on plasma data and expected matrix effects. |
Experimental Protocols
The following is a detailed protocol for the determination of (R)-Praziquantel in tissue samples, synthesized from established methods for plasma and other biological matrices. This protocol should be validated in the specific tissue type of interest.
Tissue Sample Preparation and Homogenization
This phase is critical for the efficient extraction of the analyte from the complex tissue matrix.
-
Materials:
-
Tissue sample (e.g., liver, muscle, brain), stored at -80°C
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Internal Standard (IS) solution (e.g., deuterated Praziquantel, PZQ-d11)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
-
Procedure:
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., 100 mg tissue + 300 µL buffer).
-
Spike the sample with the internal standard solution.
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.
-
To precipitate proteins, add a 3-fold volume of ice-cold acetonitrile to the tissue homogenate (e.g., 400 µL homogenate + 1200 µL ACN).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
Enantioselective Liquid Chromatography
Chiral chromatography is mandatory to separate (R)-Praziquantel from its (S)-enantiomer.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral column: A cellulose-based column such as Chiralcel OD-H, Chiralpak AD, or equivalent is recommended.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 75:25, v/v). The exact ratio may need optimization.
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 5-10 µL
-
Tandem Mass Spectrometry (MS/MS) Detection
MS/MS provides the high sensitivity and selectivity required for low-level quantification.
-
Instrumentation:
-
Triple quadrupole mass spectrometer
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Praziquantel (R and S): Precursor ion m/z 313.2 → Product ion m/z 203.2
-
Praziquantel-d11 (IS): Precursor ion m/z 324.2 → Product ion m/z 203.2
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the key stages in the determination of the LLOQ for (R)-Praziquantel in tissue samples.
Caption: Analytical workflow for determining (R)-Praziquantel LLOQ in tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikprress.org [ikprress.org]
Relative response factor of (R)-Praziquantel-d11 compared to the unlabeled analyte
A comprehensive guide to understanding the Relative Response Factor (RRF) of (R)-Praziquantel-d11, a deuterated analog of (R)-Praziquantel, is essential for researchers in drug metabolism, pharmacokinetics, and clinical analysis. This compound is commonly employed as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure accurate quantification of the unlabeled drug.[1][2] This guide provides an objective comparison of the isotopically labeled standard to its unlabeled counterpart, complete with experimental protocols for determining the Relative Response Factor (RRF) and illustrative data.
Understanding the Relative Response Factor (RRF)
In chromatographic analysis, the RRF is a critical parameter used to correct for differences in detector response between an analyte and a reference standard when their concentrations are equal.[3][4] For quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. The underlying assumption is that the SIL-IS and the analyte will have identical chemical and physical properties, leading to similar extraction recovery, ionization efficiency, and chromatographic retention times. However, minor differences in ionization can occur, necessitating the determination of the RRF. An RRF of 1.0 indicates an identical response.
While specific RRF values for this compound are often determined in-house during method validation and are not always publicly disclosed, the methodology for its determination is standardized. The following sections provide a detailed protocol and illustrative data.
Experimental Protocol: Determination of Relative Response Factor (RRF)
This protocol outlines the steps to determine the RRF of this compound relative to (R)-Praziquantel using LC-MS/MS.
1. Materials and Reagents:
-
(R)-Praziquantel certified reference standard
-
This compound certified reference standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
3. Standard Solution Preparation:
-
Prepare individual stock solutions of (R)-Praziquantel and this compound in methanol at a concentration of 1 mg/mL.
-
From these stocks, prepare a series of calibration standards of (R)-Praziquantel in the biological matrix of interest.
-
Prepare a working solution of this compound at a fixed concentration to be used as the internal standard.
4. Sample Preparation:
-
To each calibration standard and quality control (QC) sample, add a fixed volume of the this compound internal standard working solution.
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
Transfer the supernatant for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 column with a gradient elution of mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile). The flow rate and gradient are optimized to achieve good separation and peak shape for both analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both (R)-Praziquantel and this compound.[5][6]
6. Data Analysis and RRF Calculation:
-
Construct a calibration curve by plotting the peak area ratio of (R)-Praziquantel to this compound against the concentration of (R)-Praziquantel.
-
The RRF is calculated as the ratio of the slope of the calibration curve for the analyte to the slope of the calibration curve for the internal standard. Since the internal standard concentration is constant, the RRF can be determined from the response ratio at a known concentration.
Data Presentation
The following table summarizes hypothetical data from an experiment to determine the RRF of this compound.
| Concentration (ng/mL) | (R)-Praziquantel Peak Area | This compound Peak Area | Peak Area Ratio |
| 1 | 5,234 | 50,123 | 0.104 |
| 5 | 26,170 | 50,890 | 0.514 |
| 10 | 51,890 | 49,980 | 1.038 |
| 50 | 258,900 | 50,250 | 5.152 |
| 100 | 520,100 | 50,500 | 10.300 |
| 500 | 2,610,000 | 50,300 | 51.889 |
Visualizations
The following diagrams illustrate the experimental workflow for RRF determination and the signaling pathway of Praziquantel.
Conclusion
The use of this compound as an internal standard is a robust approach for the accurate quantification of (R)-Praziquantel in biological matrices. While a universally cited Relative Response Factor is not available, its determination is a straightforward process during analytical method validation. The experimental protocol and illustrative data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis. The provided diagrams offer a clear visual representation of the experimental workflow and the drug's mechanism of action.[2]
References
- 1. ikprress.org [ikprress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of (R)-Praziquantel-d11: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of (R)-Praziquantel-d11, a deuterated isotopolog of the anthelmintic drug Praziquantel. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This compound is utilized in research, particularly in pharmacokinetic studies to trace metabolic pathways.[1][2][3] While deuterated compounds are generally non-radioactive and considered stable isotopes, they require the same cautious handling and disposal as their non-isotopically labeled counterparts.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves must be inspected before use.
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required. For larger spills, consider a full suit and boots.
-
Respiratory Protection: In case of dust generation or insufficient ventilation, use an approved dust respirator.
In Case of Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed hazardous waste disposal company.[4] Incineration with an afterburner and scrubber is a suitable final disposal method.[4]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate: Do not mix this compound waste with other waste streams. Specifically:
-
Keep solid and liquid waste separate.
-
Store away from incompatible materials. For instance, keep acids separate from bases and cyanides.
-
Do not mix with non-hazardous waste.
-
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect waste in containers that are chemically compatible with this compound and any solvents used. Plastic containers are often preferred for chemical waste.[6] The original container may be used if it is in good condition.
-
Securely Seal: Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
Avoid Overfilling: Do not overfill waste containers.
Step 3: Labeling
-
Label Clearly: All waste containers must be clearly labeled as "Hazardous Waste."
-
Provide Details: The label should include:
-
The full chemical name: "this compound"
-
Any other constituents in the container (e.g., solvents).
-
The date when the waste was first added to the container.
-
The specific hazards (e.g., "May be harmful if swallowed").[7]
-
Step 4: Storage
-
Designated Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7] This area should be at or near the point of waste generation.
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate any potential leaks.
-
Regular Inspection: Inspect the SAA weekly for any signs of container leakage.[7]
Step 5: Arrange for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: The waste will be handled by a licensed hazardous material disposal company for final treatment, likely through incineration.[4]
Disposal of Empty Containers: A container that held this compound is considered "empty" if all waste has been removed by standard practices and no more than 2.5 cm of residue remains.[8] To dispose of as non-hazardous waste, it is recommended to triple rinse the container. The rinsate must be collected and treated as hazardous waste.[8] After rinsing, remove or deface the original label before disposal in the regular trash.[8]
Quantitative Data
The following tables summarize key quantitative data related to the safe handling and disposal of Praziquantel.
Table 1: Ecotoxicity Data for Praziquantel
| Organism | Test | Concentration | Exposure Time | Reference |
| Danio rerio (Zebrafish) | LC50 | 30.4 mg/L | 96 hours | [9] |
| Daphnia magna (Water Flea) | EC50 | 42.7 mg/L | 48 hours | [9][10] |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test subjects. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test subjects.
Table 2: Recommended Praziquantel Dosing for Schistosomiasis Treatment
| Dose Category | Dose Range |
| Optimal | 40–60 mg/kg |
| Acceptable | 30–40 mg/kg |
| Insufficient | <30 mg/kg |
| Excessive | >60 mg/kg |
This table is provided for informational context regarding the compound's use and is based on World Health Organization guidelines for schistosomiasis treatment.[11]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Deuteration - ThalesNano [thalesnano.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute toxicity of praziquantel to fish Danio rerio and planktonic crustacean Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the efficacy of the praziquantel dose pole for schistosomiasis treatment: A multi-country systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
